Tos-PEG1-O-CH2COOH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C11H14O6S |
|---|---|
Peso molecular |
274.29 g/mol |
Nombre IUPAC |
2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetic acid |
InChI |
InChI=1S/C11H14O6S/c1-9-2-4-10(5-3-9)18(14,15)17-7-6-16-8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |
Clave InChI |
IDFPMFGPJAPLGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Tos-PEG1-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tos-PEG1-O-CH2COOH, a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug development. This document details its molecular characteristics and provides representative protocols for its use, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Chemical Properties
This compound, also known by its synonyms Tos-PEG1-acid and 3-(tosyloxy)propanoic acid, is a valuable crosslinking reagent. Its structure is characterized by three key components: a tosyl (Tos) group, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid (-COOH) group.
-
Tosyl Group (Tos): This functional group, derived from p-toluenesulfonic acid, is an excellent leaving group. This property makes it highly susceptible to nucleophilic substitution reactions, enabling the covalent attachment of the linker to molecules containing nucleophiles such as amines (-NH2), thiols (-SH), or hydroxyls (-OH).
-
PEG1 Linker: The single ethylene glycol unit provides a short, hydrophilic spacer. The inclusion of a PEG moiety can enhance the aqueous solubility of the resulting conjugate, a crucial factor when working with hydrophobic biomolecules or small molecule drugs.[]
-
Carboxylic Acid (-COOH): The terminal carboxylic acid provides a second reactive handle. It can be activated to react with primary and secondary amines to form stable amide bonds.[] This dual reactivity is fundamental to its utility as a linker molecule.
The combination of these functional groups in a single molecule allows for the sequential and controlled conjugation of two different molecular entities.
Molecular Profile
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₅S | [] |
| Molecular Weight | 244.26 g/mol | [] |
| Purity | ≥95% | [] |
| Boiling Point | 439.7 ± 28.0 °C at 760 mmHg | |
| Density | 1.345 ± 0.06 g/cm³ | |
| IUPAC Name | 3-[(4-methylphenyl)sulfonyloxy]propanoic acid | |
| Canonical SMILES | CC1=CC=C(S(=O)(OCCC(O)=O)=O)C=C1 |
Applications in Bioconjugation and PROTAC Synthesis
The primary application of this compound is as a heterobifunctional linker in the synthesis of complex biomolecules. Its architecture is particularly well-suited for the construction of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.
The role of this compound in this context is to covalently connect the ligand that binds to the target protein of interest (POI) with the ligand that recruits the E3 ligase. The length and chemical nature of the linker are critical for the proper formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the logical workflow for the synthesis of a PROTAC using a bifunctional linker such as this compound. This workflow demonstrates the sequential conjugation of the two distinct ligands to the linker.
Experimental Protocols
While specific experimental conditions will vary depending on the substrates, the following section provides detailed, representative methodologies for the key reactions involving this compound.
Protocol 1: Nucleophilic Substitution of the Tosyl Group
This protocol describes the reaction of an amine-containing molecule (e.g., a POI ligand) with the tosyl group of the linker.
Materials:
-
Amine-containing molecule (e.g., POI-NH₂)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF to a final concentration of approximately 0.1 M.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) overnight. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by an appropriate analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired ligand-linker intermediate.
Protocol 2: Amide Coupling of the Carboxylic Acid
This protocol outlines the coupling of the carboxylic acid on the ligand-linker intermediate with an amine-containing molecule (e.g., an E3 ligase ligand).
Materials:
-
Ligand-Linker Intermediate with a terminal carboxylic acid (from Protocol 1)
-
Amine-containing molecule (e.g., E3-Ligand-NH₂)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC with an additive like NHS)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the ligand-linker intermediate (1.0 equivalent) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing molecule (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or preparative HPLC.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
This compound does not directly participate in a signaling pathway but is a critical component in the synthesis of molecules that hijack a cellular pathway: the Ubiquitin-Proteasome System (UPS). The diagram below illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.
This guide provides a foundational understanding of this compound for its application in advanced drug development and bioconjugation. The provided protocols are representative and may require optimization for specific molecular substrates.
References
An In-depth Technical Guide to Tos-PEG1-O-CH2COOH: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG1-O-CH2COOH, also known as 2-(2-(p-tolylsulfonyloxy)ethoxy)acetic acid, is a heterobifunctional crosslinker of significant interest in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of next-generation therapeutics.
Chemical Properties
This compound is a small molecule characterized by a terminal tosyl group and a carboxylic acid, connected by a single polyethylene glycol (PEG) unit. This structure imparts a unique combination of reactivity and hydrophilicity, making it a versatile building block in bioconjugation and medicinal chemistry.
The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, allowing for facile conjugation to molecules bearing nucleophilic functional groups such as amines, thiols, or hydroxyls. The terminal carboxylic acid can be activated to react with primary and secondary amines, forming stable amide bonds. The short PEG spacer enhances the aqueous solubility of the molecule and the resulting conjugates, which can improve the pharmacokinetic properties of drug candidates.
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | 2-(2-((4-methylphenyl)sulfonyloxy)ethoxy)acetic acid |
| Synonyms | Tos-PEG1-acid, PROTAC Linker 28 |
| CAS Number | 1259387-78-4 |
| Molecular Formula | C11H14O6S |
| Molecular Weight | 274.29 g/mol |
| Appearance | White to off-white solid or oil |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. The hydrophilic PEG spacer increases solubility in aqueous media.[1] |
| Storage Conditions | Store at -20°C for long-term stability |
Synthesis of this compound
The synthesis of this compound is typically achieved through the selective tosylation of the primary alcohol of a suitable precursor, such as 2-(2-hydroxyethoxy)acetic acid. The carboxylic acid group is generally protected during the tosylation reaction to prevent unwanted side reactions.
Experimental Protocol:
Materials:
-
2-(2-hydroxyethoxy)acetic acid
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Tosyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrogen (H2) gas
-
Palladium on carbon (Pd/C) catalyst
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
Step 1: Protection of the Carboxylic Acid
-
To a solution of 2-(2-hydroxyethoxy)acetic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the benzyl-protected intermediate.
Step 2: Tosylation of the Primary Alcohol
-
Dissolve the benzyl-protected intermediate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (2.0 eq) to the solution.
-
Add tosyl chloride (1.2 eq) portion-wise to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the tosylated and protected product.
Step 3: Deprotection of the Carboxylic Acid
-
Dissolve the purified product from Step 2 in ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
The following diagram illustrates the general synthesis workflow:
Application in PROTAC Development
This compound is a valuable linker for the synthesis of PROTACs due to its defined length and versatile reactivity. The tosyl group can be displaced by a nucleophile on a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon), while the carboxylic acid can be coupled to an amine-containing ligand for the target protein of interest.
The general workflow for synthesizing a PROTAC using this linker is as follows:
Case Study: Targeting IRAK4 in Inflammatory Signaling
A key application of PROTACs is in the targeted degradation of proteins involved in disease-related signaling pathways. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator of inflammatory signaling through the NF-κB and MAPK pathways. Overactivation of IRAK4 is implicated in various autoimmune and inflammatory diseases. PROTACs designed to degrade IRAK4 represent a promising therapeutic strategy.
A hypothetical PROTAC utilizing a short PEG linker, such as that derived from this compound, could be synthesized to target IRAK4 for degradation. The PROTAC would consist of a ligand that binds to IRAK4, the PEG1 linker, and a ligand that recruits an E3 ligase like VHL or Cereblon.
The mechanism of action of such a PROTAC is depicted in the following signaling pathway diagram:
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers and drug developers. Its well-defined structure, predictable reactivity, and ability to impart favorable physicochemical properties make it an ideal linker for the construction of complex bioconjugates, particularly PROTACs. The ability to rationally design and synthesize PROTACs with linkers of varying lengths and compositions is crucial for optimizing their degradation efficiency and overall therapeutic potential. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily accessible linkers like this compound is expected to grow significantly. This guide provides a foundational understanding of its properties and synthesis to aid in the advancement of this exciting area of therapeutic research.
References
A Technical Guide to Carboxylic Acid Functionalization of PEG Linkers
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) linkers are indispensable tools in drug delivery, bioconjugation, and materials science.[1] Their inherent biocompatibility, hydrophilicity, flexibility, and low immunogenicity make them ideal for modifying therapeutic proteins, peptides, and nanoparticles.[1][2] Among the various derivatives, carboxylated PEG linkers (HOOC-PEG) are particularly versatile due to the ability of the carboxylic acid group to form stable amide bonds with amine-containing molecules, such as the lysine residues in proteins.[2][] This functional group provides a convenient handle for covalent attachment, enabling the creation of advanced bioconjugates and drug delivery systems.
This technical guide provides an in-depth exploration of the synthesis, activation, characterization, and application of carboxylated PEG linkers, with a focus on quantitative data and detailed experimental protocols.
Synthesis of Carboxylated PEG Linkers
The introduction of a terminal carboxylic acid group onto a PEG molecule can be achieved through several chemical strategies. The choice of method often depends on the starting PEG material (e.g., PEG-diol, methoxy-PEG), desired purity, and scalability.
Direct Oxidation of PEG-Alcohols
A common and direct method involves the oxidation of the terminal primary alcohol groups of PEG to carboxylic acids. This can be accomplished using various oxidizing agents.
-
Chromium Trioxide (CrO₃): Strong oxidizing agents like chromium trioxide in an acidic medium can effectively convert PEG-diols to PEG-dicarboxylic acids. While this method is cost-effective, it requires a multi-step extraction and washing process to remove residual chromium, which is highly toxic.
-
TEMPO-mediated Oxidation: A milder and more environmentally friendly approach uses stable nitroxide radicals like (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO) in the presence of a co-oxidant such as sodium hypochlorite (NaOCl). This method proceeds under alkaline conditions and minimizes the risk of ether bond cleavage within the PEG backbone, leading to a more uniform product.
Reaction with Cyclic Anhydrides
PEG's terminal hydroxyl groups can be reacted with cyclic anhydrides, such as succinic anhydride, to form an ester linkage that terminates in a free carboxyl group. This method is efficient for converting PEG alcohols into carboxylated derivatives and incorporates a spacer group (e.g., a succinyl group) between the PEG chain and the terminal acid.
Hydrolysis of PEG-Esters
Starting with a PEG-ester derivative (e.g., a t-butyl ester), the carboxylic acid can be generated through hydrolysis. Acid-catalyzed hydrolysis, often using trifluoroacetic acid (TFA), is effective for deprotecting t-butyl esters to yield the final carboxylic acid with high purity. Basic hydrolysis (saponification) using a base like sodium hydroxide is also a common method.
Data Presentation
Table 1: Comparison of Synthesis Methods for Carboxylated PEG
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages | Citations |
| Direct Oxidation | PEG-Diol / mPEG-OH | CrO₃, H₂SO₄ | 90-96% | Cost-effective, high conversion (>98%) | Harsh conditions, uses toxic chromium, requires extensive purification. | |
| TEMPO Oxidation | PEG-Diol / mPEG-OH | TEMPO, NaBr, NaOCl | ~100% conversion | Mild conditions, avoids ether bond cleavage, environmentally friendly. | May require careful pH control. | |
| Anhydride Reaction | PEG-Diol / mPEG-OH | Succinic Anhydride, DMAP | High | Efficient, introduces a spacer arm. | Introduces an ester linkage which may be susceptible to hydrolysis. | |
| Ester Hydrolysis | PEG-t-butyl ester | Trifluoroacetic Acid (TFA) | 84-98% | High purity product (>99%), avoids harsh oxidation. | Requires pre-functionalized PEG-ester starting material. |
Table 2: Key Characterization Techniques for Carboxylated PEG
| Technique | Purpose | Key Observables | Citations |
| ¹H NMR Spectroscopy | Structural Confirmation | Appearance of signals for methylene protons adjacent to the carboxyl group (e.g., ~4.1 ppm). | |
| MALDI-MS | Molecular Weight Confirmation | Provides mass distribution of the polymer, confirming successful modification without degradation. | |
| Acid-Base Titration | Quantify Carboxyl Groups | Determines the number of carboxylic acid groups per PEG molecule. | |
| FTIR Spectroscopy | Functional Group Analysis | Detection of C=O stretching vibration characteristic of carboxylic acids (~1702-1730 cm⁻¹). | |
| Size-Exclusion Chromatography (SEC) | Purification & Purity Analysis | Separates the PEG conjugate from unreacted protein and reagents based on size. | |
| LC-MS/MS | Quantitative Analysis | Highly sensitive and selective method for quantifying PEG and PEGylated molecules in biological samples. |
Experimental Protocols
Protocol 1: Synthesis of PEG-Dicarboxylic Acid via Direct Oxidation
-
Dissolution: Dissolve 5 g of PEG-diol (e.g., MW 3400) in 25 mL of water containing 8 mL of concentrated sulfuric acid (96%) in a round-bottom flask.
-
Oxidation: While stirring, add an aqueous solution of 0.235 g of chromium trioxide (CrO₃) in 5 mL of water to the PEG solution. The solution will turn from orange to a green-blue color.
-
Reaction: Stir the reaction mixture for 8 hours at ambient temperature.
-
Extraction: Add 25 mL of water to the reaction mixture and extract three times with 100 mL of dichloromethane (CH₂Cl₂).
-
Washing: Combine the organic layers and wash them twice with 25 mL of water and twice with 25 mL of saturated NaCl solution.
-
Drying and Precipitation: Dry the combined organic layers with anhydrous MgSO₄, filter, and concentrate under reduced pressure. Precipitate the final product by adding the concentrated solution to 150 mL of cold diethyl ether.
-
Isolation: Filter the solid precipitate and dry it under vacuum. The expected yield is approximately 90-96%.
-
Characterization: Confirm the structure using ¹H-NMR, MALDI-MS, and acid-base titration.
Protocol 2: Synthesis of Carboxylated PEG via Reaction with Succinic Anhydride
-
Dissolution: Dissolve PEG-alcohol (1 equivalent), succinic anhydride (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a suitable solvent like toluene or dichloromethane.
-
Reaction: Stir the mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen).
-
Purification: Precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Isolation: Filter the precipitate and wash with diethyl ether to remove excess anhydride and catalyst. Dry the product under vacuum.
-
Characterization: Verify the formation of the succinylated PEG-carboxylic acid using FTIR and ¹H NMR.
Protocol 3: Activation of PEG-Carboxylic Acid using EDC/NHS
This protocol prepares the carboxylated PEG for conjugation to amine-containing molecules.
-
Reagent Preparation: Equilibrate 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to room temperature before use.
-
Dissolution: Dissolve the HOOC-PEG linker (1 equivalent) in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0).
-
Activation: Add EDC (1.5-2 equivalents) and NHS (1.5-2 equivalents) to the PEG solution.
-
Reaction: Allow the activation reaction to proceed for 15-30 minutes at room temperature. The resulting PEG-NHS ester is now ready for conjugation.
-
Conjugation: Add the amine-containing molecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.2-7.5) to the activated PEG solution. Let the conjugation reaction proceed for 2 hours at room temperature.
-
Quenching: Quench the reaction by adding an amine-containing buffer like Tris or hydroxylamine to consume any unreacted PEG-NHS ester.
Protocol 4: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of the expected PEG-protein conjugate.
-
Equilibration: Equilibrate the column with a suitable buffer (e.g., PBS) at a constant flow rate.
-
Sample Loading: Concentrate the quenched reaction mixture and inject it onto the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer. The larger PEG-protein conjugate will elute first, followed by the smaller unconjugated protein and excess reagents.
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE and UV-Vis spectrophotometry to identify and pool the fractions containing the purified conjugate.
Visualizations
Caption: Key synthesis routes for preparing di-carboxylic acid PEG.
Caption: Workflow for amine conjugation via EDC/NHS activation.
Caption: Conceptual model of a targeted PEG-prodrug conjugate.
Applications of Carboxylated PEG Linkers
The versatility of the carboxylic acid group makes these linkers fundamental to several advanced applications.
-
Bioconjugation (PEGylation): The most common application is the covalent attachment of PEG to proteins, peptides, or antibodies. This process, known as PEGylation, can mask antigenic sites, reduce immunogenicity, and increase the hydrodynamic size of the molecule, thereby extending its plasma half-life by reducing renal clearance.
-
Drug Delivery: Carboxylated PEGs are crucial components in drug delivery systems. They can be used to solubilize hydrophobic drugs, form the hydrophilic shell of nanoparticles, and create targeted prodrugs that release the active agent at a specific site.
-
Surface Modification: Surfaces of materials, such as nanoparticles or medical devices, can be modified with carboxylated PEGs. This creates a hydrophilic, biocompatible coating that suppresses the non-specific binding of proteins and improves colloidal stability in biological fluids.
References
An In-depth Technical Guide to the Solubility and Stability of Tos-PEG1-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Tos-PEG1-O-CH2COOH, a monodisperse polyethylene glycol (PEG) linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding these properties is critical for its effective handling, storage, and application in drug development.
Core Concepts: Solubility
The solubility of a compound is a fundamental physicochemical property that influences its utility in various applications, from reaction chemistry to formulation. This compound, possessing both a hydrophilic PEG spacer and a more hydrophobic tosyl group, exhibits a nuanced solubility profile.
Qualitative Solubility
The presence of the short PEG chain imparts a degree of hydrophilicity to the molecule, rendering it soluble in water and other polar organic solvents. General technical information for PEG-based molecules indicates good solubility in common laboratory solvents.[1]
Quantitative Solubility Data
| Solvent | Expected Solubility | Notes |
| Water | Soluble | The PEG chain and carboxylic acid group enhance aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for many organic compounds, including PROTAC linkers. |
| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent suitable for dissolving PEG derivatives. |
| Methanol | Soluble | The polarity of methanol is generally sufficient to dissolve short-chain PEGs. |
| Ethanol | Soluble | Similar to methanol, ethanol is a viable solvent. |
| Dichloromethane (DCM) | Soluble | The presence of the tosyl group may enhance solubility in chlorinated solvents. |
| Acetonitrile (ACN) | Soluble | Often used in reversed-phase HPLC, indicating solubility. |
| Diethyl Ether | Insoluble | PEGs are generally insoluble in nonpolar ethers.[1] |
| Hexanes | Insoluble | Insoluble in nonpolar aliphatic hydrocarbons. |
Note: The exact solubility values can be influenced by factors such as temperature, pH (in aqueous solutions), and the presence of other solutes. It is recommended to perform solubility testing for specific applications.
Core Concepts: Stability
The stability of this compound is a critical consideration for its storage and handling, as degradation can impact its reactivity and the integrity of the final PROTAC molecule. The primary points of potential instability are the tosyl group and the ether linkages of the PEG chain.
Hydrolytic Stability
The tosylate group is an excellent leaving group and is susceptible to nucleophilic substitution, including hydrolysis. This reaction is expected to be more pronounced under basic conditions due to the increased concentration of the hydroxide nucleophile. In acidic conditions, the ether linkages of the PEG chain could be susceptible to cleavage, though this is generally less facile than the hydrolysis of the tosyl group.
Thermal Stability
PEG compounds can undergo thermal degradation, particularly in the presence of oxygen.[2] This process can involve chain scission and the formation of various degradation products, including aldehydes and formic esters. For short-chain PEGs, this process may be less pronounced than for high molecular weight polymers.
Photostability
Exposure to light, particularly UV radiation, can contribute to the degradation of PEG-containing molecules. It is advisable to store this compound and its solutions protected from light.
Potential Degradation Pathways
The primary degradation pathway for this compound is anticipated to be the hydrolysis of the tosyl group, yielding p-toluenesulfonic acid and the corresponding hydroxy-PEG-acid. Oxidative degradation of the PEG chain is also a possibility under harsh conditions.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound. These protocols are adapted from established methods for PEGylated compounds and can be tailored to specific laboratory capabilities.
Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or equivalent for agitation and temperature control
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometry)
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with a suitable modifier like formic acid)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known high concentration.
-
Preparation of Saturated Solutions: In microcentrifuge tubes, add an excess amount of this compound to a known volume of PBS (e.g., 1 mL).
-
Equilibration: Place the tubes in a thermomixer set to a constant temperature (e.g., 25 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 15-30 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with the mobile phase to a concentration within the linear range of the analytical method.
-
HPLC Analysis: Analyze the diluted supernatant by HPLC to determine the concentration of dissolved this compound. A standard curve should be prepared using the stock solution to quantify the concentration accurately.
-
Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account the dilution factor.
Protocol for Stability Study under Forced Degradation
This protocol describes a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Aqueous buffers of different pH (e.g., pH 2, 7, 9)
-
Hydrogen peroxide solution (e.g., 3%)
-
Temperature-controlled ovens or water baths
-
Photostability chamber
-
HPLC system as described in section 3.1
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the different stress condition media (acidic buffer, neutral buffer, basic buffer, and 3% H₂O₂). A control solution in a non-degrading solvent (e.g., acetonitrile) should also be prepared.
-
Stress Conditions:
-
Hydrolytic Stability: Incubate the solutions at different pH values at an elevated temperature (e.g., 40 °C, 60 °C).
-
Oxidative Stability: Incubate the solution with hydrogen peroxide at room temperature or a slightly elevated temperature.
-
Thermal Stability: Store the solid compound and a solution in a neutral buffer at elevated temperatures (e.g., 60 °C, 80 °C).
-
Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Collect aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching (if necessary): For some reactions (e.g., oxidation), it may be necessary to quench the reaction before analysis.
-
HPLC Analysis: Analyze the samples by HPLC. The chromatograms should be monitored for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point. If possible, identify the degradation products using a mass spectrometer coupled to the HPLC.
Visualization of Workflows and Concepts
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Experimental workflow for determining the aqueous solubility of this compound.
Caption: Logical flow for a forced degradation stability study of this compound.
Caption: Potential degradation pathways for this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data remains limited in public literature, the provided information on the general characteristics of PEG and tosylated compounds, along with the detailed experimental protocols, offers a robust framework for researchers and drug development professionals. It is imperative to conduct specific experimental verification of these properties within the context of the intended application to ensure the quality and efficacy of the resulting therapeutic agents.
References
Commercial Availability and Technical Guide for Tos-PEG1-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for Tos-PEG1-O-CH2COOH, a versatile PEG-based linker. This document also includes detailed experimental protocols for its synthesis and application in the assembly of Proteolysis Targeting Chimeras (PROTACs), complete with workflow visualizations to aid in experimental design and execution.
Commercial Availability and Suppliers
This compound, also known as PROTAC Linker 28, is readily available from a variety of chemical suppliers specializing in reagents for drug discovery and life sciences research. The table below summarizes key information from prominent suppliers to facilitate comparison and procurement.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | Storage Conditions |
| Immunomart | T18621 | Not specified | 274.29 | -20°C |
| MedChemExpress | HY-125844 | >98% | 274.29 | -20°C (powder), -80°C (in solvent) |
| BLD Pharm | BD01186337 | ≥95% | 274.29 | 2-8°C |
| ChemScene | CS-0105286 (related) | ≥97% (for Tos-PEG1-CH2-Boc) | 330.40 (for Tos-PEG1-CH2-Boc) | 2-8°C (Sealed in dry) |
| Biopharma PEG | Not specified | ≥95% (for OH-PEG1-CH2COOH) | 120.1 (for OH-PEG1-CH2COOH) | -5°C (Dry, avoid sunlight) |
Note: Data for related compounds from some suppliers are included for reference, as direct listings for this compound may vary. Researchers are advised to visit the supplier websites for the most current pricing and availability information.
Experimental Protocols
Synthesis of Tosylated PEG Linkers
The synthesis of tosylated PEG linkers, such as this compound, is a fundamental process for introducing a good leaving group (tosylate) onto a PEG chain, enabling subsequent nucleophilic substitution reactions. The following is a general protocol for the tosylation of a hydroxyl-terminated PEG acid.
Materials:
-
OH-PEG1-O-CH2COOH (or other hydroxyl-PEG-acid)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: Dissolve the starting hydroxyl-PEG-acid (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Base Addition: Add triethylamine or DIPEA (1.5-2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture. If the reaction is slow, a catalytic amount of DMAP can be added.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure tosylated PEG linker.
Application in PROTAC Assembly: Amide Bond Formation
This compound serves as a bifunctional linker in PROTAC synthesis. The carboxylic acid moiety can be coupled with an amine-containing ligand (either the E3 ligase ligand or the target protein ligand) via amide bond formation. The tosyl group can then be displaced by a nucleophile (e.g., an alcohol or amine) on the other ligand.
The following protocol details the initial amide coupling step.
Materials:
-
This compound (1 equivalent)
-
Amine-containing ligand (e.g., pomalidomide derivative) (1 equivalent)
-
Anhydrous Dimethylformamide (DMF)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA)
-
Argon or Nitrogen atmosphere
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere. Add the coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the amine-containing ligand (1 equivalent) to the activated linker solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash with a 5% aqueous solution of lithium chloride (LiCl) to remove DMF.
-
Wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting intermediate by flash column chromatography or preparative HPLC to obtain the pure amide-coupled product.
Visualizations
Synthesis of a Tosylated PEG Linker
The Crucial Connector: An In-depth Technical Guide to Bifunctional Linkers for Protein Degradation
Abstract: Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing bifunctional molecules to hijack the cell's natural protein disposal machinery. At the heart of these molecules, known as Proteolysis Targeting Chimeras (PROTACs), lies the chemical linker. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and drug-like properties. This technical guide provides a comprehensive overview of bifunctional linkers for researchers, scientists, and drug development professionals. It details their mechanism of action, classification, and physicochemical properties, and explores the rational design principles that govern their optimization. Furthermore, this guide includes quantitative data on the performance of various linkers and provides detailed protocols for key experimental assays essential for the evaluation of PROTAC molecules.
Introduction to Targeted Protein Degradation
Targeted Protein Degradation harnesses the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] The UPS is a primary mechanism for protein catabolism in eukaryotic cells, where proteins are marked for destruction by the covalent attachment of ubiquitin, a small regulatory protein. This process is mediated by a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase). The E3 ligase is responsible for recognizing the specific substrate protein and catalyzing the transfer of ubiquitin to it. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[2]
Bifunctional degraders, or PROTACs, are heterobifunctional molecules engineered to co-opt this system. They consist of three distinct components: a "warhead" ligand that binds to the target protein of interest (POI), an "anchor" ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]
The Bifunctional Linker: Core of the PROTAC Molecule
While the warhead and anchor provide specificity, the linker plays a pivotal role in the overall activity of the PROTAC.[2] Its primary function is to bridge the POI and E3 ligase, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The linker's length, chemical composition, rigidity, and attachment points are all critical parameters that must be optimized to achieve efficient and selective protein degradation. A poorly designed linker can lead to steric clashes, unfavorable protein-protein interactions, or suboptimal physicochemical properties, rendering the PROTAC ineffective.
Mechanism of Action: The Ternary Complex
The cornerstone of PROTAC action is the formation of a stable and productive ternary complex. This event brings the target protein into close proximity with the recruited E3 ligase, facilitating the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the POI's surface. The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC molecule to engage in another catalytic cycle.
An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex. Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.
Classification and Properties of Bifunctional Linkers
PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The choice of linker type is a critical aspect of PROTAC design and is often optimized empirically for each specific POI-E3 ligase pair.
Flexible Linkers
Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic tractability.
-
Alkyl Chains: Simple hydrocarbon chains are a frequent starting point. They offer a high degree of conformational freedom but can contribute to high lipophilicity, potentially impacting solubility.
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and permeability of PROTACs. The ethylene glycol units introduce polarity and can participate in hydrogen bonding.
While their flexibility can be advantageous by allowing the PROTAC to adopt multiple conformations, it can also lead to an entropic penalty upon binding, potentially reducing ternary complex stability.
Rigid Linkers
Rigid linkers incorporate cyclic structures (e.g., piperazine, piperidine) or unsaturated moieties (e.g., alkynes, triazoles) to introduce conformational constraints.
-
Advantages: They can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding. This can lead to improved potency, selectivity, and better pharmacokinetic properties.
-
Disadvantages: They are often more synthetically challenging to prepare, and a suboptimal rigid geometry can hinder the formation of a productive ternary complex.
"Smart" Linkers
Recent innovations include "smart" or functional linkers that confer additional properties to the PROTAC molecule.
-
Clickable Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, allows for the efficient and modular assembly of PROTACs. The resulting triazole ring is metabolically stable and adds rigidity.
-
Photoswitchable Linkers: These linkers incorporate photoresponsive moieties (e.g., azobenzenes) that allow for spatiotemporal control of PROTAC activity using light.
Impact of Linker Properties on PROTAC Performance
The optimization of a PROTAC is a multiparameter process where the linker's characteristics are paramount.
Linker Length
The length of the linker is a critical parameter that must be empirically optimized.
-
Too Short: A short linker may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase.
-
Too Long: An excessively long linker may not effectively bring the two proteins into close proximity for efficient ubiquitination or may favor the formation of unproductive binary complexes over the desired ternary complex (a phenomenon known as the "hook effect").
Linker Composition and Physicochemical Properties
The chemical makeup of the linker profoundly impacts the drug-like properties of the PROTAC. PROTACs are often large molecules that violate traditional drug-likeness guidelines (like Lipinski's Rule of Five), making properties like solubility and cell permeability significant challenges.
-
Hydrophilicity: Incorporating polar groups like PEGs or amides can improve aqueous solubility.
-
Lipophilicity: More lipophilic linkers can enhance cell permeability but may decrease solubility. A balance is crucial.
-
The "Chameleon Effect": Some flexible linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in the aqueous cytosol, aiding permeability.
Attachment Points
The points at which the linker connects to the warhead and anchor ligands are also critical. The "exit vector" from the ligand binding pocket can significantly influence the relative orientation of the recruited proteins and the stability of the ternary complex.
Quantitative Analysis of Linker Performance
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on the degradation of well-characterized targets like the Bromodomain and Extra-Terminal (BET) protein BRD4.
Table 1: Impact of Linker Type and E3 Ligase on BRD4 Degradation
| PROTAC | E3 Ligase Recruited | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|---|
| MZ1 | VHL | PEG | H661, H838 | 8, 23 | ~100% at 100 nM |
| ARV-825 | CRBN | PEG/Alkyl | Burkitt's Lymphoma | < 1 | >95% |
| dBET1 | CRBN | PEG | HeLa | ~4 | >90% |
| ARV-771 | VHL | PEG/Alkyl | CRPC | < 5 | Not Reported |
Data compiled from multiple sources. Note: Direct comparison is challenging due to variations in experimental conditions.
Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|
| PEG/Alkyl | 9 | > 1000 | < 20 |
| PEG/Alkyl | 12 | 190 | ~75 |
| PEG/Alkyl | 15 | 31 | > 95 |
| PEG/Alkyl | 18 | 44 | > 95 |
Data adapted from a study on TBK1 degraders.
Table 3: Biophysical Characterization of the MZ1 Ternary Complex (VHL-MZ1-BRD4BD2)
| Method | Binary Affinity KD (nM) (PROTAC to VHL) | Ternary Affinity KD (nM) (PROTAC to VHL in presence of BRD4BD2) | Cooperativity (α) |
|---|---|---|---|
| SPR | 71 | 4.8 | 15 |
| ITC | 66 | 4.4 | 15 |
| ¹⁹F NMR | 79 | 2.5 | 31 |
Cooperativity (α) is calculated as KDbinary / KDternary. An α > 1 indicates positive cooperativity. Data compiled from multiple sources.
Key Experimental Protocols for Linker Evaluation
A systematic workflow is essential to evaluate and compare the efficiency of different PROTAC linkers. This involves a suite of biophysical and cellular assays.
Western Blot for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (typically 4-24 hours).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold Phosphate-Buffered Saline (PBS), and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate proteins by size via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific binding. Incubate with a primary antibody specific to the POI overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal with an imager. Quantify band intensity using densitometry software, normalizing to a loading control (e.g., GAPDH, β-actin). Calculate DC50 and Dmax values from the dose-response curve.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful, label-free technique to measure the kinetics (kₐ, kₑ) and affinity (Kₑ) of binary and ternary complex formation in real-time.
Methodology:
-
Immobilization: Covalently couple or capture one of the proteins (typically the E3 ligase, e.g., VHL or CRBN complex) onto a sensor chip surface.
-
Binary Interaction Analysis: To measure the PROTAC's affinity for the immobilized E3 ligase, flow serial dilutions of the PROTAC over the chip surface and measure the binding response.
-
Ternary Complex Analysis: To measure ternary complex formation and stability, pre-incubate a fixed, near-saturating concentration of the POI with serial dilutions of the PROTAC. Flow these mixtures over the E3 ligase-immobilized surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (kₐ), dissociation rates (kₑ), and the equilibrium dissociation constant (Kₑ). Calculate the cooperativity factor (α) by dividing the Kₑ of the binary interaction by the Kₑ of the ternary interaction (α = Kₑbinary / Kₑternary).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is the gold standard for measuring the thermodynamics of binding, providing direct measurement of binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation: Prepare the protein (e.g., E3 ligase) and the titrant (PROTAC, or PROTAC pre-complexed with POI) in an identical, well-matched buffer to minimize heats of dilution. Degas all solutions.
-
Binary Titration: Place the E3 ligase solution in the sample cell. Titrate in the PROTAC solution from the syringe in a series of small injections, measuring the heat change after each injection.
-
Ternary Titration: To assess ternary complex formation, place the E3 ligase in the sample cell and titrate in a solution containing the PROTAC and a saturating concentration of the POI.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the data to a suitable binding model to determine Kₑ, n, ΔH, and entropy (ΔS). Cooperativity can be inferred by comparing the binding thermodynamics of the binary and ternary interactions.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the PROTAC engages its intended target protein within the complex environment of an intact cell. The principle is that ligand binding typically stabilizes a protein against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC at various concentrations or a vehicle control.
-
Heat Shock: Heat the treated cell suspensions or lysates across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Separation: Lyse the cells (if not already done) and separate the soluble, non-denatured proteins from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western Blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein versus temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization. Dose-response curves at a fixed temperature can be used to determine an EC₅₀ for target engagement.
Conclusion and Future Outlook
The bifunctional linker is a central component in the design of effective and drug-like PROTACs. Its optimization is a complex, iterative process that requires a deep understanding of the interplay between its structural features and the resulting biological and physicochemical properties. While early designs relied heavily on flexible alkyl and PEG chains, the field is rapidly advancing toward more sophisticated, rigid, and functional linkers to enhance potency, selectivity, and pharmacokinetic profiles. The continued development of advanced computational modeling, structural biology techniques, and robust biophysical assays will further enable the rational design of linkers, accelerating the discovery of next-generation protein degraders for a wide range of diseases.
References
Technical Guide: Tos-PEG1-O-CH2COOH as a Versatile Linker in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of biotherapeutics and targeted drug delivery, the role of chemical linkers is paramount. These molecules bridge bioactive agents to carrier molecules, influencing the stability, solubility, and pharmacokinetic properties of the resulting conjugate. This guide provides a comprehensive overview of 2-(p-Toluenesulfonyloxy)acetic acid, a heterobifunctional linker commonly referred to as Tos-PEG1-O-CH2COOH. With a single polyethylene glycol (PEG) unit, this linker offers a short, hydrophilic spacer, while the tosyl and carboxylic acid functionalities provide versatile handles for covalent conjugation. Its application is particularly relevant in the development of antibody-drug conjugates (ADCs), nanoparticle surface modification, and the PEGylation of proteins and peptides.
Core Compound Specifications
The compound 2-(p-Toluenesulfonyloxy)acetic acid is a foundational building block for creating stable bioconjugates. Its key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 2-(p-Toluenesulfonyloxy)acetic Acid | |
| Synonym(s) | This compound, Tosylglycolic Acid | |
| CAS Number | 39794-77-9 | [] |
| Molecular Formula | C₉H₁₀O₅S | [] |
| Molecular Weight | 230.24 g/mol | [] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like DMF, DMSO |
Chemical Reactivity and Applications
The utility of this compound lies in its bifunctional nature. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions, while the carboxylic acid can be activated for amide bond formation.
The Role of the Tosyl Group
The p-toluenesulfonyl (tosyl) group is a well-established activating group in organic synthesis. When attached to the PEG spacer, it renders the adjacent carbon susceptible to nucleophilic attack by functional groups commonly found in biomolecules, such as amines (-NH₂), thiols (-SH), and hydroxyls (-OH). This reaction forms a stable, covalent bond, making it an ideal strategy for attaching the linker to proteins, peptides, or other bioactive molecules. The tosylate anion is a stable leaving group, which drives the reaction to completion.
The Carboxylic Acid Functionality
The terminal carboxylic acid group provides a second point of attachment. It can be activated, for example, using carbodiimide chemistry (e.g., with EDC and NHS), to react with primary amines on a second molecule, such as a drug payload, a targeting ligand, or a surface-modified nanoparticle. This results in the formation of a stable amide bond.
Key Applications
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to an antibody. The hydrophilic PEG spacer can help to improve the solubility and reduce aggregation of the final ADC.[2][3]
-
Protein and Peptide PEGylation: The attachment of this short PEG linker can improve the pharmacokinetic properties of therapeutic proteins and peptides, potentially increasing their circulation half-life and reducing immunogenicity.
-
Nanoparticle Surface Modification: this compound can be used to functionalize the surface of nanoparticles, improving their stability in biological media and providing a point of attachment for targeting ligands.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions (e.g., stoichiometry, pH, temperature, and reaction time) is recommended for each specific application.
General Synthesis of this compound
The synthesis of 2-(p-Toluenesulfonyloxy)acetic acid typically involves the reaction of a protected glycolic acid derivative with tosyl chloride, followed by deprotection. A general laboratory-scale synthesis is outlined below.
References
Safety and Handling of Tos-PEG1-O-CH2COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG1-O-CH2COOH, also known as 3-(tosyloxy)propanoic acid, is a heterobifunctional linker molecule commonly used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions, a single ethylene glycol unit to enhance hydrophilicity, and a terminal carboxylic acid for conjugation with amines. Understanding the safety and handling of this reagent is paramount to ensure laboratory safety and experimental success.
Physicochemical and Hazard Information
Due to the lack of a specific Safety Data Sheet, the following tables summarize the known properties of this compound and the general hazards associated with PEG derivatives and tosylates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | Tos-PEG1-acid, 3-(tosyloxy)propanoic acid, PROTAC Linker 28 | [][2] |
| CAS Number | 1259387-78-4 | [] |
| Molecular Formula | C10H12O5S | [] |
| Molecular Weight | 244.26 g/mol | [] |
| Appearance | White to off-white solid (presumed) | General knowledge |
| Purity | ≥95% (typical for commercial products) | |
| Boiling Point | 439.7±28.0 °C at 760 mmHg (predicted) | |
| Density | 1.345±0.06 g/cm3 (predicted) | |
| Storage | 2-8°C for short term (days to weeks) or -20°C for long term (months to years) |
Table 2: General Hazard Information
| Hazard | Description | Precautionary Measures |
| Acute Toxicity | The toxicological properties have not been thoroughly investigated. Based on general PEG data, it is expected to have low acute toxicity. | Avoid inhalation, ingestion, and direct contact with skin and eyes. |
| Skin Corrosion/Irritation | May cause mild skin irritation upon prolonged or repeated contact. | Wear protective gloves and a lab coat. |
| Eye Damage/Irritation | May cause eye irritation. | Wear safety glasses or goggles. |
| Respiratory Sensitization | Not classified as a respiratory sensitizer, but inhalation of dust should be avoided. | Work in a well-ventilated area or use a fume hood. |
| Reactivity | The tosyl group is a reactive leaving group. The compound is stable under recommended storage conditions. Reacts with strong oxidizing agents and nucleophiles. | Store away from incompatible materials. |
Experimental Protocols
General Handling and Personal Protective Equipment (PPE)
Safe handling of this compound requires adherence to standard laboratory safety protocols.
-
Engineering Controls: Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles are required.
-
Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Plausible Synthesis Protocol for this compound
Step 1: Protection of the Carboxylic Acid
The carboxylic acid of 3-hydroxypropanoic acid is first protected, for example, as a benzyl ester, to prevent unwanted side reactions.
Step 2: Tosylation of the Hydroxyl Group
The protected 3-hydroxypropanoic acid is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine to form the tosylate.
Step 3: Deprotection of the Carboxylic Acid
The protecting group on the carboxylic acid is removed to yield the final product, this compound.
Spill and Disposal Procedures
-
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For large spills, contain the spill and follow institutional procedures for chemical cleanup.
-
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Polyethylene glycol and its derivatives are generally considered biodegradable and not hazardous waste, but local regulations should always be consulted.
Visualizations
Diagram 1: Plausible Synthesis Workflow for this compound
Caption: A plausible three-step synthesis workflow for this compound.
Diagram 2: Safety and Handling Logical Flow
Caption: Logical workflow for the safe handling and disposal of chemical reagents.
References
The Role of Short Poly(ethylene glycol) Linkers in Chemical Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of chemical biology and drug development, the precise connection between different molecular entities is paramount. Short poly(ethylene glycol) (PEG) linkers have emerged as indispensable tools, offering a versatile and tunable platform for conjugating biomolecules, enhancing drug properties, and enabling novel therapeutic strategies.[1][2] These flexible, hydrophilic spacers, typically comprising 2 to 12 ethylene glycol units, play a crucial role in the design and efficacy of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4][5] This technical guide provides an in-depth exploration of the applications of short PEG linkers, complete with quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in their quest for more effective and safer therapies.
Core Applications of Short PEG Linkers
Short PEG linkers are instrumental in several key areas of chemical biology due to their unique physicochemical properties. Their hydrophilicity improves the solubility and reduces aggregation of hydrophobic molecules, while their flexibility allows for optimal spatial orientation between conjugated partners. Furthermore, the defined lengths of monodisperse PEG linkers enable precise control over the distance between moieties, a critical factor in many biological applications.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. Short PEG linkers are frequently incorporated into ADC design to:
-
Enhance Solubility and Stability: Many cytotoxic payloads are hydrophobic and prone to aggregation. The inclusion of a hydrophilic PEG linker can mitigate this, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's stability.
-
Improve Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.
-
Modulate Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. Short PEG linkers are the most commonly used motifs in PROTAC design for several reasons:
-
Improved Solubility and Permeability: The hydrophilic nature of PEG linkers enhances the solubility of often large and greasy PROTAC molecules, which can also improve cell permeability.
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Tunability: The ability to easily synthesize PEG linkers of varying lengths allows for the systematic optimization of PROTAC efficacy.
Data Presentation: Quantitative Impact of Short PEG Linkers
The length of the short PEG linker has a profound impact on the performance of ADCs and PROTACs. The following tables summarize quantitative data from various studies to illustrate these effects.
Impact of Short PEG Linker Length on ADC Performance
| PEG Linker Length | Average Drug-to-Antibody Ratio (DAR) | In Vivo Tumor Growth Inhibition (%) | Plasma Half-life (t½) | Clearance (mL/day/kg) | Reference(s) |
| No PEG | ~4 | Low | Short | ~15 | |
| PEG2 | 8 | 35-45 | Increased | ~10 | |
| PEG4 | 8 | 35-45 | Increased | ~7 | |
| PEG8 | 8 | 75-85 | Significantly Increased | ~6 | |
| PEG12 | 8 | 75-85 | Significantly Increased | ~6 |
Note: The presented data is a synthesis from multiple sources and specific values can vary depending on the antibody, payload, and tumor model.
Impact of Short PEG Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase Ligand | PEG Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference(s) |
| BRD4 | Pomalidomide | 0 (no PEG) | < 0.5 µM | >90 | |
| BRD4 | Pomalidomide | 1-2 PEG units | > 5 µM | <50 | |
| BRD4 | Pomalidomide | 4-5 PEG units | < 0.5 µM | >90 | |
| BTK | Pomalidomide | < 4 PEG units | 1-40 | >90 | |
| BTK | Pomalidomide | ≥ 4 PEG units | 1-40 | >90 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent. The number of atoms in the PEG linker is an approximation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving short PEG linkers in the synthesis and evaluation of ADCs and PROTACs.
Synthesis of a Bifunctional PEG Linker (Example: Azido-PEG-NHS ester)
This protocol describes a general method for synthesizing a heterobifunctional PEG linker with an azide for click chemistry and an NHS ester for amine conjugation.
Materials:
-
HO-PEG-CO2tBu
-
Sodium azide (NaN3)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous solvents (DMF, DCM)
Procedure:
-
Mesylation: Dissolve HO-PEG-CO2tBu in anhydrous DCM and cool to 0°C. Add TEA, followed by the dropwise addition of MsCl. Stir at 0°C for 2 hours and then at room temperature overnight. Wash the reaction mixture with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Azidation: Dissolve the mesylated PEG in anhydrous DMF and add NaN3. Heat the reaction to 80°C and stir overnight. After cooling, dilute with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography to obtain N3-PEG-CO2tBu.
-
Deprotection: Dissolve N3-PEG-CO2tBu in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain N3-PEG-COOH.
-
NHS Ester Formation: Dissolve N3-PEG-COOH and NHS in anhydrous DCM. Cool to 0°C and add DCC. Stir at 0°C for 2 hours and then at room temperature overnight. Filter the reaction to remove the dicyclohexylurea byproduct and concentrate the filtrate. Purify the crude product by recrystallization or column chromatography to yield the final Azido-PEG-NHS ester.
ADC Synthesis via Maleimide-Thiol Conjugation
This protocol outlines the conjugation of a drug-linker construct containing a maleimide group to the sulfhydryl groups of a reduced antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-PEG-drug construct
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction: Dissolve the mAb in PBS. Add a 10-20 fold molar excess of TCEP or DTT. Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Purification of Reduced Antibody: Remove excess reducing agent using a desalting column or SEC, eluting with degassed PBS.
-
Conjugation: Immediately add the Maleimide-PEG-drug construct (dissolved in a co-solvent like DMSO if necessary) to the reduced antibody solution. A 1.5-5 fold molar excess of the drug-linker per sulfhydryl group is typically used.
-
Incubation: Gently mix and incubate the reaction at 4°C for 4-16 hours or at room temperature for 1-2 hours.
-
Quenching: Quench any unreacted maleimide groups by adding a 2-fold molar excess of N-acetylcysteine or cysteine relative to the initial maleimide concentration. Incubate for 20 minutes.
-
Purification of ADC: Purify the ADC from unconjugated drug-linker and other small molecules using SEC.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" approach to couple an azide-functionalized ligand-linker with an alkyne-functionalized ligand.
Materials:
-
Azide-functionalized component (e.g., POI ligand-PEG-N3)
-
Alkyne-functionalized component (e.g., E3 ligase ligand-alkyne)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Solvent (e.g., 1:1 t-BuOH/H2O, DMF, or DMSO)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the azide-functionalized component (1.0 equivalent) and the alkyne-functionalized component (1.0-1.2 equivalents) in the chosen solvent.
-
Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium ascorbate in water (e.g., 1 M). In another tube, prepare a solution of CuSO4 and THPTA in water (e.g., 100 mM CuSO4, 500 mM THPTA).
-
Reaction Initiation: Add the sodium ascorbate solution (5-10 equivalents) to the reaction mixture, followed by the CuSO4/THPTA solution (0.1-0.5 equivalents of CuSO4).
-
Incubation: Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the PROTAC product using reverse-phase HPLC.
In Vitro Cytotoxicity Assay (MTT Assay) for ADCs
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with an ADC.
Materials:
-
Target antigen-positive and negative cell lines
-
Complete cell culture medium
-
ADC and control antibodies/drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the ADC and appropriate controls (e.g., unconjugated antibody, free drug). Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-response range of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Mandatory Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
ADC Internalization and Payload Release Pathway
Caption: ADC internalization and payload release pathway.
General Experimental Workflow for ADC and PROTAC Development
Caption: General experimental workflow for ADC and PROTAC development.
Conclusion
Short PEG linkers are a cornerstone of modern chemical biology and drug discovery, providing a powerful means to modulate the properties and enhance the performance of complex bioconjugates. Their application in ADCs and PROTACs has demonstrated their critical role in improving solubility, stability, pharmacokinetics, and ultimately, therapeutic efficacy. The rational design and selection of short PEG linkers, guided by quantitative data and robust experimental evaluation, will continue to be a key driver of innovation in the development of next-generation targeted therapies. This guide serves as a comprehensive resource for researchers to harness the full potential of these versatile molecular tools.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Modeling of Tos-PEG1-O-CH2COOH Conformations: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for characterizing the conformational landscape of Tos-PEG1-O-CH2COOH, a heterobifunctional linker molecule. Understanding the three-dimensional structure and dynamics of this linker is critical for its application in drug delivery, bioconjugation, and materials science, as its conformation dictates the spatial relationship between conjugated moieties. This document outlines detailed protocols for molecular dynamics (MD) simulations and Nuclear Magnetic Resonance (NMR) spectroscopy, presents a framework for organizing the resulting quantitative data, and provides visualizations of the experimental and computational workflows.
Introduction
Polyethylene glycol (PEG) linkers are widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The specific architecture of these linkers, including their end-groups, significantly influences their conformational behavior and, consequently, the efficacy of the resulting conjugate. This compound is a short, flexible linker featuring a tosyl group for nucleophilic substitution and a carboxylic acid for amide bond formation. A thorough understanding of its conformational preferences is paramount for the rational design of linker-based drug delivery systems and bioconjugates.
This guide details the computational and experimental approaches necessary to elucidate the conformational ensemble of this compound. We will focus on all-atom molecular dynamics simulations to provide a theoretical model of its behavior in solution and NMR spectroscopy as a primary experimental technique for validation.
Theoretical Modeling: Molecular Dynamics Simulation
Molecular dynamics (MD) simulations offer an atomic-level view of the conformational dynamics of molecules over time.[1][2] For a molecule like this compound, MD simulations can reveal preferred dihedral angles, intramolecular interactions, and the overall shape of the molecule in a solvent environment.
Force Field Parameterization
An accurate force field is the cornerstone of a reliable MD simulation. For this compound, a combination of existing and newly derived parameters from a well-established force field like CHARMM or OPLS-AA is recommended.
-
PEG Linker: The ethylene glycol backbone can be described using existing parameters for ethers in force fields such as CHARMM36.[3]
-
Carboxylic Acid: Parameters for the carboxylic acid moiety are also well-established in most common force fields.[2][4]
-
Tosyl Group: The p-toluenesulfonyl group requires careful parameterization. The CHARMM General Force Field (CGenFF) has been extended to include sulfonyl-containing compounds and serves as an excellent starting point. If specific parameters are missing, they can be derived using quantum mechanical (QM) calculations. The general procedure involves:
-
Performing QM calculations (e.g., using Gaussian or PSI4) to obtain the optimized geometry, vibrational frequencies, and partial atomic charges.
-
Fitting the bonded parameters (bond lengths, angles, and dihedrals) to the QM data.
-
Validating the new parameters by comparing simulation results of a model compound with experimental data.
-
Experimental Protocol: Molecular Dynamics Simulation of this compound
The following protocol outlines a typical MD simulation workflow using GROMACS.
-
System Preparation:
-
Generate the initial 3D coordinates of this compound using a molecule builder like Avogadro or CHARMM-GUI.
-
Assign the appropriate force field parameters to each atom. For any newly derived parameters for the tosyl group, ensure they are correctly formatted for the simulation package.
-
Define a simulation box (e.g., a cubic box with 1.0 nm distance between the solute and the box edge).
-
Solvate the molecule with a suitable water model, such as TIP3P.
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 300 K) for a short period (e.g., 100 ps) to allow the solvent to equilibrate around the solute.
-
NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant number of particles, pressure (e.g., 1 bar), and temperature (e.g., 300 K) for a longer period (e.g., 1 ns) to ensure the system reaches the correct density.
-
-
-
Production Simulation:
-
Run the production MD simulation for a sufficient length of time to sample the conformational space adequately (e.g., 100 ns or longer). Save the trajectory and energy data at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to extract conformational data. This includes:
-
Root Mean Square Deviation (RMSD) to assess the stability of the simulation.
-
Radius of Gyration (Rg) to measure the compactness of the molecule.
-
Dihedral angle distributions for key rotatable bonds.
-
Intramolecular hydrogen bonding analysis.
-
-
Data Presentation: Quantitative Conformational Data
The quantitative data derived from MD simulations should be summarized in clear, structured tables.
Table 1: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Atom 1 (Tosyl) | Atom 2 | Atom 3 | Atom 4 (PEG) |
| τ1 | C_aromatic | S | O | C1_peg |
| τ2 | S | O | C1_peg | C2_peg |
| τ3 | O | C1_peg | C2_peg | O_ether |
| τ4 | C1_peg | C2_peg | O_ether | C3_peg |
| τ5 | C2_peg | O_ether | C3_peg | C_carboxyl |
| τ6 | O_ether | C3_peg | C_carboxyl | O_carboxyl |
Table 2: Predicted Conformational Properties from MD Simulation
| Property | Mean Value | Standard Deviation |
| Radius of Gyration (nm) | Value | Value |
| End-to-end distance (nm) | Value | Value |
| Dihedral τ1 (° ) | Value | Value |
| Dihedral τ2 (° ) | Value | Value |
| Dihedral τ3 (° ) | Value | Value |
| Dihedral τ4 (° ) | Value | Value |
| Dihedral τ5 (° ) | Value | Value |
| Dihedral τ6 (° ) | Value | Value |
| Intramolecular H-bonds | Value | Value |
(Note: Values in Table 2 are placeholders and would be populated with data from the simulation analysis.)
Experimental Validation: NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the conformation of small molecules in solution. By measuring through-space interactions between protons, one can derive distance restraints that inform the 3D structure.
Experimental Protocol: NMR Conformational Analysis
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6 or D2O). The choice of solvent should be consistent with the solvent used in the MD simulations for better comparison.
-
Ensure the sample is free of paramagnetic impurities which can interfere with NOE measurements.
-
-
1D NMR Spectroscopy:
-
Acquire a 1D proton (¹H) NMR spectrum to assign the chemical shifts of all protons in the molecule.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to identify scalar-coupled protons (i.e., protons on adjacent carbons).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify protons that are close in space (< 5 Å).
-
For small molecules like this compound, ROESY is often preferred as the NOE can be close to zero for molecules of this size.
-
The intensity of the cross-peaks in a NOESY/ROESY spectrum is inversely proportional to the sixth power of the distance between the protons.
-
-
-
Data Analysis:
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain internuclear distance restraints.
-
Use these distance restraints in a structure calculation program (e.g., CYANA or XPLOR-NIH) to generate a family of conformations that are consistent with the experimental data.
-
Data Presentation: NMR-Derived Distance Restraints
Table 3: Key NOE/ROE Cross-Peaks and Corresponding Distance Restraints
| Proton 1 | Proton 2 | NOE/ROE Intensity | Calculated Distance (Å) |
| H_tosyl_ortho | H_peg_1 | Value | Value |
| H_tosyl_meta | H_peg_1 | Value | Value |
| H_peg_1 | H_peg_2 | Value | Value |
| H_peg_2 | H_peg_3 | Value | Value |
| H_peg_3 | H_carboxyl_alpha | Value | Value |
(Note: Values in Table 3 are placeholders and would be populated with data from the NMR analysis.)
Visualization of Workflows and Relationships
Diagrams created using the DOT language provide a clear visual representation of the methodologies and logical connections between different stages of the research.
Caption: Workflow for Molecular Dynamics Simulation.
Caption: Workflow for NMR Conformational Analysis.
Caption: Integration of Theory and Experiment.
Conclusion
The conformational characterization of this compound is a critical step in the rational design of molecules that utilize this versatile linker. By combining the strengths of theoretical modeling through molecular dynamics simulations and experimental validation via NMR spectroscopy, researchers can gain a detailed understanding of its conformational landscape. The methodologies and data presentation formats outlined in this guide provide a robust framework for such investigations, ultimately enabling the development of more effective and precisely engineered bioconjugates and drug delivery systems.
References
Methodological & Application
Application Notes and Protocols for Tos-PEG1-O-CH2COOH Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the conjugation of Tos-PEG1-O-CH2COOH, a heterobifunctional linker, to primary amines. This linker possesses two reactive moieties: a tosyl group and a carboxylic acid. The tosyl group is an excellent leaving group for nucleophilic substitution with primary amines, while the carboxylic acid can be activated to form a stable amide bond with primary amines. This dual reactivity offers flexibility in designing conjugation strategies for proteins, peptides, small molecules, and other amine-containing biomolecules. The inclusion of a short polyethylene glycol (PEG) spacer enhances water solubility and can reduce steric hindrance during conjugation.
These application notes detail two primary strategies for conjugation: 1) selective reaction of the tosyl group with a primary amine, and 2) activation of the carboxylic acid for reaction with a primary amine using EDC/NHS chemistry. A third strategy involving sequential or simultaneous conjugation is also discussed for more complex applications.
Chemical Structure and Reaction Principle
The this compound linker contains a tosyl group at one terminus and a carboxylic acid at the other, connected by a single PEG unit.
Tosyl-Amine Conjugation: The tosyl group serves as a good leaving group in a nucleophilic substitution reaction with a primary amine. This reaction typically proceeds under basic conditions (pH 8.0-9.5) to ensure the amine is deprotonated and thus more nucleophilic.
Carboxyl-Amine Conjugation: The carboxylic acid can be activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. The NHS ester readily reacts with a primary amine to form a stable amide bond. This two-step process is efficient in aqueous solutions and minimizes side reactions.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Tosyl-Amine Conjugation | Carboxyl-Amine Conjugation (EDC/NHS) |
| pH | 8.0 - 9.5 | Activation: 4.5 - 6.0; Conjugation: 7.2 - 8.0 |
| Buffer | Carbonate-bicarbonate, Borate, HEPES | Activation: MES; Conjugation: PBS, HEPES |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 2 - 24 hours | Activation: 15-30 minutes; Conjugation: 2 - 12 hours |
| Molar Ratio (Linker:Amine) | 5:1 to 20:1 (optimization required) | 5:1 to 20:1 (optimization required) |
Experimental Protocols
Protocol 1: Selective Tosyl-Amine Conjugation
This protocol focuses on the reaction between the tosyl group of the linker and a primary amine-containing molecule. The carboxylic acid group remains unreacted under these conditions.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5 (or 50 mM borate buffer, pH 8.5)
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size-Exclusion Chromatography, Dialysis)
Procedure:
-
Dissolve the Amine-Containing Molecule: Prepare a solution of the amine-containing molecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL for proteins).
-
Dissolve the Linker: Immediately before use, dissolve this compound in a small amount of an anhydrous organic solvent like DMSO or DMF, and then dilute it in the reaction buffer.
-
Initiate the Reaction: Add the desired molar excess of the dissolved linker to the solution of the amine-containing molecule.
-
Incubate: Allow the reaction to proceed at room temperature with gentle stirring for 2-24 hours. The optimal reaction time should be determined empirically.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching reagent such as Tris-HCl to a final concentration of 50-100 mM. The primary amines in the quenching reagent will react with any remaining tosyl groups. Incubate for 30-60 minutes.
-
Purification: Remove the excess, unreacted linker and byproducts from the conjugated product.
-
For large molecules (e.g., proteins): Use size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).[]
-
For small molecules: Use reverse-phase HPLC (RP-HPLC) for purification.[]
-
Protocol 2: Selective Carboxyl-Amine Conjugation via EDC/NHS Chemistry
This protocol details the activation of the carboxylic acid group for conjugation to a primary amine. The tosyl group is generally unreactive under these pH conditions.
Materials:
-
This compound
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Quenching Reagent: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC, Dialysis, RP-HPLC)
Procedure:
-
Dissolve the Linker: Dissolve this compound in the Activation Buffer.
-
Activate the Carboxylic Acid:
-
Add EDC-HCl and NHS (or Sulfo-NHS) to the linker solution. A typical molar ratio is 1:2:5 (Linker:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in the Conjugation Buffer.
-
Initiate the Conjugation: Immediately add the activated linker solution to the amine-containing molecule solution. The pH of the final reaction mixture should be between 7.2 and 7.5 for efficient conjugation.
-
Incubate: Allow the reaction to proceed at room temperature with gentle stirring for 2-12 hours.
-
Quench the Reaction: Stop the reaction by adding the quenching reagent to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate from excess reagents and byproducts as described in Protocol 1.
Characterization of the Conjugate
After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm successful conjugation.
Table 2: Common Characterization Techniques for PEGylated Molecules
| Technique | Purpose |
| UV-Vis Spectroscopy | To determine the concentration of the protein/molecule and estimate the degree of labeling if the linker has a chromophore. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | To confirm the covalent attachment of the linker and determine the number of attached linkers by observing the mass shift. |
| NMR Spectroscopy (¹H NMR) | For small molecule conjugates, to confirm the structure of the conjugate by observing characteristic peaks of both the molecule and the PEG linker.[2][3][4] |
| Size-Exclusion Chromatography (SEC) | To assess the purity of the conjugate and separate it from unreacted starting materials. An increase in hydrodynamic radius upon conjugation will result in an earlier elution time. |
| Reverse-Phase HPLC (RP-HPLC) | To assess purity and separate different species of conjugates, particularly for smaller molecules and peptides. |
| SDS-PAGE | For protein conjugates, to visualize the increase in molecular weight upon PEGylation. A shift to a higher apparent molecular weight is expected. |
Mandatory Visualizations
References
Application Notes and Protocols for the Step-by-Step Synthesis of a PROTAC Using Tos-PEG1-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide control over the spatial orientation of the two ligands.[2]
This document provides a detailed, step-by-step protocol for the synthesis of a PROTAC using the bifunctional linker, Tos-PEG1-O-CH2COOH. This linker features a tosyl group, which is an excellent leaving group for nucleophilic substitution, and a carboxylic acid for amide bond formation. As a representative example, we will describe the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers. The synthesis will utilize the well-characterized BRD4 inhibitor (+)-JQ1 as the "warhead" and pomalidomide as the E3 ligase (cereblon) recruiting ligand.
PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
The synthesis of the BRD4-targeting PROTAC is a multi-step process. The overall workflow involves the sequential conjugation of the E3 ligase ligand and the target protein ligand to the this compound linker.
Step 1: Synthesis of Pomalidomide-PEG1-O-Tos (Intermediate 1)
This step involves the formation of an amide bond between the amine group on pomalidomide and the carboxylic acid of this compound.
Reagents and Materials:
-
Pomalidomide (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Pomalidomide in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid of the linker (added in the next step).
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Pomalidomide-PEG1-O-Tos (Intermediate 1).
Step 2: Synthesis of the Final PROTAC (JQ1-PEG1-Pomalidomide)
This final step involves the nucleophilic substitution of the tosyl group on Intermediate 1 with the phenolic hydroxyl group of (+)-JQ1.
Reagents and Materials:
-
Pomalidomide-PEG1-O-Tos (Intermediate 1) (1.0 eq)
-
(+)-JQ1 (1.2 eq)
-
K2CO3 (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of (+)-JQ1 in anhydrous DMF, add potassium carbonate (K2CO3).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Pomalidomide-PEG1-O-Tos (Intermediate 1) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of a BRD4-targeting PROTAC. Yields and specific quantities can vary depending on the exact substrates and reaction conditions.
Table 1: Reagent Quantities for PROTAC Synthesis
| Step | Reagent | Molar Equivalent |
| 1 | Pomalidomide | 1.0 |
| This compound | 1.1 | |
| HATU | 1.2 | |
| DIPEA | 3.0 | |
| 2 | Pomalidomide-PEG1-O-Tos | 1.0 |
| (+)-JQ1 | 1.2 | |
| K2CO3 | 3.0 |
Table 2: Representative Yields for PROTAC Synthesis Steps
| Reaction Step | Description | Typical Yield (%) |
| Amide Coupling | Formation of Pomalidomide-PEG1-O-Tos | 50 - 70% |
| Nucleophilic Substitution | Formation of final JQ1-PEG1-Pomalidomide PROTAC | 40 - 60% |
| Overall | Two-step synthesis | 20 - 42% |
Key Experimental Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring
LC-MS is a critical analytical technique for monitoring the progress of the synthesis reactions.
-
System: A standard LC-MS system equipped with a C18 column is suitable.
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) is typically used for separation.
-
Sample Preparation: A small aliquot of the reaction mixture is diluted in a suitable solvent (e.g., methanol or acetonitrile) before injection.
-
Data Analysis: The consumption of starting materials and the formation of the desired product can be monitored by extracting the ion chromatograms corresponding to their respective mass-to-charge ratios (m/z).
Preparative High-Performance Liquid Chromatography (HPLC) for Purification
Preparative HPLC is used for the final purification of the PROTAC molecule.
-
System: A preparative HPLC system with a C18 column of appropriate dimensions.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is used to achieve separation.
-
Fraction Collection: Fractions are collected based on the UV chromatogram, and those corresponding to the pure product are pooled.
-
Post-Purification: The collected fractions are typically lyophilized to remove the mobile phase and obtain the final product as a solid.
Conclusion
The synthesis of PROTACs using bifunctional linkers like this compound offers a modular and efficient approach to generate these powerful molecules for targeted protein degradation. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize a BRD4-targeting PROTAC. Careful monitoring of each reaction step by LC-MS and purification by HPLC are essential for obtaining the final PROTAC with high purity. The modularity of this synthetic strategy allows for the facile generation of PROTAC libraries with variations in the warhead, E3 ligase ligand, and linker length, which is crucial for the optimization of their biological activity and therapeutic potential.
References
Application Notes and Protocols: Nucleophilic Substitution Reaction of Tos-PEG1-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the nucleophilic substitution reaction of α-tosyl-ω-carboxymethyl-polyethylene glycol (Tos-PEG1-O-CH2COOH). This heterobifunctional PEG linker is a versatile tool in bioconjugation, enabling the covalent attachment of molecules to amine or thiol-containing biomolecules, surfaces, or nanoparticles. The terminal carboxylic acid group provides a secondary site for orthogonal conjugation or for modulating the solubility and charge of the final conjugate.
Introduction
This compound is a valuable reagent in the field of drug delivery, proteomics, and biomaterial science. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles, most notably amines and thiols. This reaction proceeds via an SN2 mechanism, leading to the formation of a stable covalent bond. The single ethylene glycol unit provides a short, hydrophilic spacer, and the terminal carboxylic acid can be further functionalized, for example, through amide bond formation with an amine-containing molecule after activation.
The versatility of this linker allows for the strategic design of complex bioconjugates, such as antibody-drug conjugates (ADCs), PEGylated peptides, and functionalized nanoparticles for targeted drug delivery.
Reaction Mechanism and Workflow
The fundamental reaction involves the attack of a nucleophile (e.g., an amine or a thiol) on the carbon atom adjacent to the tosyl group, which leads to the displacement of the tosylate.
A typical experimental workflow for the utilization of this compound in bioconjugation involves two main stages: the initial nucleophilic substitution to attach the PEG linker to the first molecule, followed by the conjugation of the second molecule to the terminal carboxylic acid.
Quantitative Data Summary
The efficiency of the nucleophilic substitution reaction is dependent on the nucleophile, solvent, temperature, and reaction time. The following table summarizes typical reaction conditions and expected yields based on literature for similar tosylated PEG compounds.
| Nucleophile | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Amine (R-NH₂) | K₂CO₃, KI, DMF | Room Temp. to 60 | 12 - 24 | 70 - 95 | [1] |
| Thiol (R-SH) | NaSH, Water or DMF | Room Temp. to 60 | 6 - 8 | 80 - 95 | [2] |
| Azide (N₃⁻) | NaN₃, DMF | 90 | 12 | >95 | [2] |
Note: Yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution of this compound with amine and thiol nucleophiles. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Reaction with an Amine Nucleophile
This protocol describes the conjugation of an amine-containing molecule to this compound.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a peptide, small molecule)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Potassium Iodide (KI) (optional, as a catalyst)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Dialysis tubing or size-exclusion chromatography column (for purification of macromolecular products)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) and the amine-containing molecule (1.2 equivalents) in anhydrous DMF. The concentration will depend on the solubility of the reactants.
-
Addition of Base: Add potassium carbonate (3 equivalents) to the solution. If the reaction is sluggish, a catalytic amount of potassium iodide (0.1 equivalents) can be added.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-60°C) to increase the rate, but this should be monitored to avoid side reactions.
-
Monitoring: The progress of the reaction can be monitored by an appropriate technique such as TLC (for small molecules), HPLC, or mass spectrometry.
-
Work-up and Purification:
-
For small molecule conjugates:
-
Filter the reaction mixture to remove insoluble salts.
-
Remove the DMF under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM.
-
Precipitate the product by adding the DCM solution dropwise to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Further purification can be achieved by flash chromatography if necessary.
-
-
For protein/peptide conjugates:
-
Remove the excess reagents and solvent by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column (size-exclusion chromatography).
-
-
-
Characterization: Confirm the structure and purity of the product (R-NH-PEG1-O-CH2COOH) using ¹H NMR, mass spectrometry, and HPLC.
Protocol 2: Reaction with a Thiol Nucleophile
This protocol outlines the procedure for conjugating a thiol-containing molecule with this compound.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., a cysteine-containing peptide)
-
Degassed, deionized water or anhydrous DMF
-
Sodium Hydrosulfide (NaSH) or a suitable base (e.g., triethylamine) to deprotonate the thiol
-
Dichloromethane (DCM)
-
Diethyl ether
-
Dialysis tubing or size-exclusion chromatography column
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in degassed, deionized water or anhydrous DMF.
-
Nucleophile Preparation: In a separate container, dissolve the thiol-containing molecule (1.1 equivalents) in the same solvent. If the thiol requires deprotonation to the more nucleophilic thiolate, add a suitable base. For reactions with NaSH, it serves as the source of the thiol nucleophile.
-
Reaction: Add the thiol solution to the this compound solution. Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 6-8 hours. The reaction can be gently heated to 60°C to expedite the process.[2]
-
Monitoring: Monitor the reaction progress by HPLC or mass spectrometry.
-
Work-up and Purification:
-
For small molecule conjugates: Follow the precipitation procedure described in Protocol 1.
-
For protein/peptide conjugates: Purify the conjugate using dialysis or size-exclusion chromatography.
-
-
Characterization: Characterize the final product (R-S-PEG1-O-CH2COOH) by ¹H NMR, mass spectrometry, and HPLC to confirm successful conjugation and purity.
Subsequent Activation of the Carboxylic Acid
The terminal carboxylic acid of the resulting PEG conjugate can be activated for reaction with primary amines using standard carbodiimide chemistry.[3]
Protocol 3: EDC/NHS Activation of the Carboxylic Acid and Amine Coupling
Materials:
-
Amine- or Thiol-PEG1-O-CH2COOH conjugate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMF or a suitable buffer (e.g., MES buffer, pH 4.5-6.0 for activation; PBS, pH 7.2-7.5 for coupling)
-
Amine-containing molecule for conjugation
Procedure:
-
Dissolution: Dissolve the PEG conjugate (1 equivalent) in the appropriate solvent (DMF or MES buffer).
-
Activation: Add NHS (1.5 equivalents) followed by EDC (1.5 equivalents). Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-ester.
-
Coupling: Add the amine-containing molecule (1.2 equivalents), dissolved in a suitable buffer (if necessary, adjust pH to 7.2-7.5).
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final bioconjugate using dialysis, size-exclusion chromatography, or other appropriate chromatographic techniques.
Conclusion
The nucleophilic substitution reaction of this compound is a robust and efficient method for the synthesis of well-defined bioconjugates. The protocols provided herein offer a foundation for researchers to develop and optimize their specific conjugation strategies. Careful control of reaction conditions and appropriate purification and characterization are essential for obtaining high-quality products for research and drug development applications.
References
How to attach Tos-PEG1-O-CH2COOH to an E3 ligase ligand
Application Note & Protocol
Topic: Attachment of Tos-PEG1-O-CH2COOH to an E3 Ligase Ligand for PROTAC® Synthesis
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2] The choice of E3 ligase and the nature of the linker are critical for the efficacy and selectivity of the PROTAC. The most commonly recruited E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[1][3]
This document provides a detailed protocol for conjugating a common PEG-based linker, this compound, to an E3 ligase ligand. This linker features a terminal carboxylic acid for conjugation and a tosyl group, which can act as a leaving group in subsequent reactions, although for this protocol, we will focus on the reactivity of the carboxyl group. The primary method described is the formation of a stable amide bond with an amine-containing E3 ligase ligand, a widely used and robust conjugation strategy.
Principle of the Reaction
The core of the methodology involves the covalent coupling of the terminal carboxylic acid of this compound with a nucleophilic functional group on the E3 ligase ligand. The most common exit vectors on E3 ligase ligands, such as pomalidomide (for CRBN) or VHL ligands, are primary or secondary amines (-NH2) or hydroxyl (-OH) groups.[4]
-
Amide Bond Formation (Primary Route): Direct reaction between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction. Therefore, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack. This is achieved using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine on the E3 ligase ligand to form a stable amide bond.
-
Ester Bond Formation (Alternative Route): If the E3 ligase ligand possesses a hydroxyl group as its attachment point, an ester bond can be formed. This can be accomplished using similar coupling reagents (e.g., DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
The general chemical transformation is outlined in the diagram below.
Figure 1: General reaction scheme for conjugating a carboxylic acid-containing linker to an E3 ligase ligand.
Experimental Protocols
This section details the primary protocol for amide bond formation. Researchers should adapt solvent choices and purification methods based on the specific properties of their E3 ligase ligand.
Protocol 1: Amide Bond Formation via EDC Coupling
This protocol is suitable for E3 ligase ligands containing a primary or secondary amine.
Materials
-
This compound
-
Amine-containing E3 Ligase Ligand (e.g., Pomalidomide derivative)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
(Optional) 1-Hydroxybenzotriazole (HOBt) or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)
Equipment
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Flash column chromatography system or Preparative HPLC
-
High-Resolution Mass Spectrometer (HRMS) and HPLC/UPLC for analysis
Procedure
-
Preparation: In a clean, dry reaction vial under an inert atmosphere (N₂ or Ar), dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add this compound (1.1 eq), EDC·HCl (1.5 eq), and DIPEA (3.0 eq). If using an additive, HOBt (1.5 eq) can be added with the other reagents.
-
Reaction: Stir the reaction mixture at room temperature (20-25°C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the limiting reactant (typically the E3 ligase ligand) and the appearance of a new, higher molecular weight product spot/peak indicates reaction progression.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product is often an oil due to the PEG component.
-
Purify the crude material using flash column chromatography on silica gel or via preparative reverse-phase HPLC (RP-HPLC) to yield the pure conjugate. RP-HPLC is often preferred for achieving high purity of PEGylated molecules.
-
-
Characterization: Confirm the identity and purity of the final product.
-
Mass Spectrometry: Use ESI-MS to confirm the molecular weight of the conjugate.
-
Purity Analysis: Use analytical RP-HPLC or UPLC to determine the purity of the final compound (typically >95%).
-
NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure if sufficient material is available.
-
Figure 2: Experimental workflow for the amide coupling of this compound to an E3 ligase ligand.
Data Presentation
The following table presents hypothetical data for the conjugation of this compound to two different amine-containing E3 ligase ligands.
| Run ID | E3 Ligand | Coupling Reagent | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Mass (Expected) | Mass (Observed, [M+H]⁺) |
| 01 | Pomalidomide-NH₂ | EDC/HOBt | 16 | 65 | >98 | 499.5 | 499.2 |
| 02 | VH-032 Analog | HATU | 12 | 72 | >99 | 684.8 | 684.5 |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate.
-
Increase the equivalents of the coupling reagent or linker.
-
Consider using a more powerful coupling agent like HATU.
-
-
Multiple Products/Side Reactions:
-
If the E3 ligase ligand has multiple nucleophilic sites, consider using protecting groups.
-
Lower the reaction temperature to 0°C to improve selectivity.
-
-
Difficult Purification:
-
PEGylated compounds can be challenging to purify via standard silica gel chromatography. RP-HPLC is often the most effective method.
-
A recently developed method involves complexation with MgCl₂ to solidify oily PEG compounds, which can simplify handling and purification.
-
Conclusion
The attachment of this compound to an E3 ligase ligand is a critical step in the synthesis of many PROTAC molecules. The protocol described here, centered on EDC-mediated amide bond formation, provides a reliable and high-yielding method for this conjugation. Proper execution, monitoring, and purification are essential to obtaining a high-quality PROTAC precursor for subsequent downstream applications in targeted protein degradation research.
References
Application Notes and Protocols for the Characterization of Tos-PEG1-O-CH2COOH Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of molecules conjugated with the discrete PEG linker, Tos-PEG1-O-CH2COOH. The methods outlined below are essential for confirming the identity, purity, and stability of such conjugates, which is critical in drug development and various research applications.
Introduction to this compound Conjugate Analysis
This compound is a short, monodisperse polyethylene glycol (dPEG®) linker containing a tosyl group and a terminal carboxylic acid. The tosyl group serves as an excellent leaving group for nucleophilic substitution, while the carboxylic acid allows for conjugation to primary amines via amide bond formation with the use of activators like EDC or DCC.[] The discrete nature of this PEG linker simplifies analysis compared to traditional polydisperse PEGs, as it results in a conjugate with a defined molecular weight.[2]
Accurate characterization is crucial to ensure the quality and consistency of the conjugate. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Methods Overview
A multi-faceted analytical approach is recommended to fully characterize this compound conjugates. The logical workflow for this characterization is depicted below.
Caption: Logical workflow for the characterization of this compound conjugates.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of the final conjugate and for monitoring the progress of the conjugation reaction.[] Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for separating the conjugate from unreacted starting materials and impurities.
Quantitative Data Summary for HPLC Analysis
| Parameter | Specification | Analytical Method |
| Purity | ≥95% | RP-HPLC with UV detection |
| Retention Time | Dependent on conjugate | RP-HPLC |
| Resolution | >1.5 between conjugate and impurities | RP-HPLC |
Experimental Protocol for RP-HPLC
This protocol provides a general method for the purity analysis of a small molecule conjugated with this compound. Optimization may be required based on the specific properties of the conjugated molecule.
Materials:
-
This compound conjugate sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Instrumentation:
-
HPLC system with a UV detector
Workflow Diagram:
Caption: Experimental workflow for RP-HPLC analysis.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the conjugate sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm and/or a wavelength appropriate for the conjugated molecule.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of the conjugate as the percentage of the main peak area relative to the total peak area.
-
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is a powerful tool for confirming the identity of the this compound conjugate by providing an accurate mass measurement.[4] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed. LC-MS is particularly useful as it combines the separation power of HPLC with the detection capabilities of MS.[5]
Quantitative Data Summary for MS Analysis
| Parameter | Specification | Analytical Method |
| Molecular Weight | Experimental MW within ± 0.5 Da of theoretical MW | LC-MS (ESI), MALDI-TOF MS |
| Elemental Composition | Mass error < 5 ppm | High-Resolution MS (HRMS) |
Experimental Protocol for LC-MS (ESI)
Materials:
-
Purified this compound conjugate
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
Instrumentation:
-
LC-MS system with an ESI source
Procedure:
-
LC Conditions:
-
Use the same column and similar mobile phases as in the RP-HPLC protocol, but replace TFA with 0.1% formic acid for better MS compatibility.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350°C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-40 psi.
-
Mass Range: Scan a range that includes the expected molecular weight of the conjugate.
-
-
Data Analysis:
-
Identify the peak corresponding to the conjugate in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Determine the molecular weight from the observed m/z values. For multiply charged ions, deconvolution of the spectrum may be necessary.
-
Experimental Protocol for MALDI-TOF MS
Materials:
-
Purified this compound conjugate
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)
-
Matrix solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA)
-
Cationizing agent (optional, e.g., sodium trifluoroacetate)
Instrumentation:
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of the CHCA matrix in the matrix solvent.
-
Dissolve the conjugate sample in the matrix solvent to a concentration of approximately 1 mg/mL.
-
-
Spotting:
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
MS Acquisition:
-
Acquire the mass spectrum in positive ion reflector mode.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed structural information about the this compound conjugate, confirming the covalent attachment and the integrity of the molecule's structure. Both ¹H and ¹³C NMR are valuable.
Expected ¹H NMR Signals for this compound Moiety
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Tosyl -CH₃ | ~2.4 | Singlet |
| PEG -CH₂- | ~3.6-3.7 | Multiplet |
| -O-CH₂-COOH | ~4.1 | Singlet |
| Tosyl aromatic | ~7.3 and ~7.7 | Doublets |
Experimental Protocol for ¹H NMR
Materials:
-
Purified this compound conjugate (≥ 5 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Dissolve the conjugate in the appropriate deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
If necessary, acquire a ¹³C NMR spectrum.
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction, and integration).
-
Assign the peaks to the protons of the conjugate. The presence of characteristic peaks for both the conjugated molecule and the this compound linker confirms the structure.
-
Stability Assessment of this compound Conjugates
For therapeutic applications, it is crucial to assess the stability of the conjugate under various conditions. Forced degradation studies are performed to identify potential degradation products and establish a stability-indicating HPLC method.
Forced Degradation Protocol
Workflow Diagram:
Caption: Workflow for forced degradation studies.
Procedure:
-
Sample Preparation:
-
Prepare solutions of the conjugate at a known concentration in different stress media:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store a solution in a neutral buffer at an elevated temperature (e.g., 60°C).
-
-
-
Incubation:
-
Incubate the samples for a defined period (e.g., 24, 48, 72 hours).
-
-
Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by the developed stability-indicating RP-HPLC method to monitor the degradation of the parent compound and the formation of any new peaks.
-
By following these detailed application notes and protocols, researchers can confidently characterize their this compound conjugates, ensuring their quality for downstream applications.
References
Application Notes and Protocols for Assessing the Cell Permeability of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a ternary complex between the POI, PROTAC, and E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]
A critical determinant of a PROTAC's efficacy is its ability to permeate the cell membrane and reach its intracellular target.[3] However, the physicochemical properties of PROTACs, such as their high molecular weight and large polar surface area, often pose significant challenges to their cell permeability.[4] The linker, particularly the commonly used polyethylene glycol (PEG) linker, plays a crucial role in modulating these properties. While PEG linkers can enhance solubility, their impact on permeability is complex; they can promote folded conformations that may shield polar groups and facilitate membrane passage.
These application notes provide detailed protocols for three key assays to evaluate the cell permeability of PROTACs, with a special focus on those containing PEG linkers: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 Permeability Assay, and the NanoBRET™ Target Engagement (TE) Intracellular Assay.
Key Permeability Assays for PROTACs
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that assesses the passive diffusion of a compound across an artificial lipid membrane. It is a cost-effective tool for early-stage screening of PROTACs to predict their passive membrane transport.
Experimental Protocol: PAMPA
-
Materials and Reagents:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (non-binding surface)
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability controls)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Membrane Coating: Gently add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the membrane is fully coated. Allow the solvent to evaporate.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Plate: Prepare the PROTAC test solutions by diluting the stock solution in PBS to the final desired concentration (e.g., 10 µM). Add 150-200 µL of the test solution to each well of the coated filter plate (the donor plate).
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate. Incubate the assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
VD = Volume of the donor well (cm³)
-
VA = Volume of the acceptor well (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (s)
-
[C]A = Concentration of the compound in the acceptor well
-
[C]equilibrium = Theoretical equilibrium concentration
-
Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that provides a more comprehensive assessment of drug permeability by mimicking the human intestinal epithelium. When cultured on semi-permeable filters, Caco-2 cells differentiate into a polarized monolayer with tight junctions and express various transporters, allowing for the evaluation of both passive and active transport mechanisms.
Experimental Protocol: Caco-2 Permeability Assay
-
Materials and Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
Reference compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability/monolayer integrity)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions. The permeability of a low-permeability marker like Lucifer yellow can also be assessed.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS. Equilibrate the cells for 30-60 minutes at 37°C.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the PROTAC test solution (e.g., 10 µM in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Add the PROTAC test solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Follow the same incubation and sampling procedure as for the A to B transport.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis: The apparent permeability coefficient (Papp) for both A to B and B to A directions is calculated using the following equation:
Where:
-
dQ/dt = Rate of permeation (µmol/s)
-
A = Surface area of the membrane (cm²)
-
C0 = Initial concentration in the donor chamber (µM)
The efflux ratio (ER) is calculated as:
An efflux ratio greater than 2 suggests that the PROTAC may be a substrate for active efflux transporters.
-
NanoBRET™ Target Engagement (TE) Intracellular Assay
The NanoBRET™ TE assay is a powerful tool to quantify the binding of a PROTAC to its target protein within living cells. By comparing the apparent affinity in intact versus permeabilized cells, an "intracellular availability index" can be determined, providing a surrogate measure of cell permeability and intracellular concentration. This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor).
Experimental Protocol: NanoBRET™ TE Intracellular Assay
-
Materials and Reagents:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target protein fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ TE Tracer specific for the target protein
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
Digitonin for cell permeabilization
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET ratios
-
-
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-target protein expression vector.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Assay in Intact Cells:
-
Prepare serial dilutions of the PROTAC.
-
Add the NanoBRET™ TE Tracer and the PROTAC dilutions to the cells.
-
Incubate at 37°C for the desired time.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor and acceptor emission signals using a luminometer.
-
-
Assay in Permeabilized Cells:
-
Follow the same procedure as for intact cells, but add digitonin to the cells along with the tracer and PROTAC to permeabilize the cell membrane.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for both intact and permeabilized cells.
-
The Intracellular Availability Index can be calculated as the ratio of the IC₅₀ in permeabilized cells to the IC₅₀ in intact cells. A higher index suggests better intracellular availability.
-
-
Data Presentation
Table 1: Representative Permeability Data for PROTACs with PEG Linkers
| PROTAC ID | Linker Type | Target | Assay | Papp (A to B) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC A | PEG3 | AR | Caco-2 | 1.7 | 8.4 | |
| PROTAC B | PEG4 | BRD4 | PAMPA | 0.6 | N/A | |
| PROTAC C | PEG5 | AR | Caco-2 | < 1.0 | > 12 | |
| PROTAC D | Alkyl-C4 | BRD4 | PAMPA | 0.002 | N/A |
N/A: Not Applicable
Visualization of Key Concepts
Experimental Workflow
PROTAC Mechanism of Action
References
Protocol for Assessing Ternary Complex Formation with a Tos-PEG1 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a ternary complex, where two proteins are brought into proximity by a small molecule, is a cornerstone of induced proximity pharmacology. This mechanism is central to the function of Proteolysis Targeting Chimeras (PROTACs), which recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[][2][3] The linker connecting the POI-binding and E3 ligase-binding moieties of a PROTAC is a critical determinant of the stability and efficiency of the ternary complex.[3][4] This document provides detailed protocols for assessing the formation of such ternary complexes, with a focus on PROTACs incorporating a Tos-PEG1 linker element.
The Tosyl (Tos) group can serve as a reactive handle for chemical synthesis, while the polyethylene glycol (PEG) portion of the linker enhances solubility and can influence the geometry of the ternary complex. Understanding the kinetics, thermodynamics, and cellular engagement of the ternary complex is crucial for optimizing the design of effective PROTACs.
The following sections detail various biophysical and cellular assays to characterize ternary complex formation, including data presentation guidelines and visual workflows to aid in experimental design and interpretation.
Key Biophysical and Cellular Assays
A multi-faceted approach employing various biophysical and cellular assays is recommended to thoroughly characterize ternary complex formation. Commonly used techniques include Surface Plasmon Resonance (SPR) for kinetics, Isothermal Titration Calorimetry (ITC) for thermodynamics, and proximity-based assays like AlphaLISA and TR-FRET for in vitro quantification. Cellular target engagement can be assessed using techniques such as the NanoBRET assay.
Signaling Pathway of PROTAC Action
Caption: PROTAC-mediated degradation pathway.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of binary and ternary complexes.
Experimental Workflow:
References
Application of Tos-PEG1-O-CH2COOH in the Development of Targeted Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). Two prominent strategies within TPD are Proteolysis Targeting Chimeras (PROTACs) and molecular glues. While both aim to induce the degradation of a target protein, they differ in their structure and mechanism of action.
Tos-PEG1-O-CH2COOH is a chemical tool, specifically a PEG-based linker, predominantly used in the synthesis of PROTACs .[1][2] PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]
Molecular glues, in contrast, are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often by altering the surface of one of the proteins to create a new binding interface.[4] While this compound is not a molecular glue itself, it is a critical component in the construction of PROTACs, a related class of targeted protein degraders. The assays and principles for evaluating both PROTACs and molecular glues share significant overlap, as they both culminate in the degradation of a target protein.
This document provides detailed application notes and protocols relevant to the use of linkers like this compound in the broader field of targeted protein degradation, with a focus on the characterization of the resulting degraders.
Signaling Pathway: Ubiquitin-Proteasome System
The development of targeted protein degraders hinges on hijacking the Ubiquitin-Proteasome System (UPS). The following diagram illustrates the key steps in this pathway.
Caption: The Ubiquitin-Proteasome System pathway for targeted protein degradation.
Experimental Workflows and Protocols
The successful development of a targeted protein degrader requires a series of biochemical, biophysical, and cell-based assays to characterize its activity. The following diagram outlines a typical experimental workflow.
Caption: A general experimental workflow for the characterization of targeted protein degraders.
Protocol 1: Ternary Complex Formation Assay (HTRF)
Objective: To quantify the formation of the POI-Degrader-E3 ligase ternary complex in a biochemical setting.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay that measures the interaction between two molecules. In this context, the POI and E3 ligase are labeled with a donor and an acceptor fluorophore, respectively. Formation of the ternary complex brings the fluorophores into close proximity, resulting in a FRET signal.
Materials:
-
Recombinant tagged POI (e.g., His-tagged)
-
Recombinant tagged E3 ligase complex (e.g., Biotin-CRBN)
-
HTRF donor antibody/reagent (e.g., Anti-His-Europium)
-
HTRF acceptor reagent (e.g., Streptavidin-d2)
-
Assay buffer (e.g., PBS, 0.1% BSA)
-
Degrader compound (serial dilutions)
-
384-well low-volume white plates
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the degrader compound in assay buffer. Prepare working solutions of the tagged POI, tagged E3 ligase, HTRF donor, and HTRF acceptor in assay buffer at 2x the final desired concentration.
-
Assay Setup: In a 384-well plate, add 5 µL of the degrader dilution series.
-
Add 5 µL of the 2x POI solution to all wells.
-
Add 5 µL of the 2x E3 ligase solution to all wells.
-
Incubate at room temperature for 60 minutes to allow for ternary complex formation.
-
Add 5 µL of a pre-mixed solution of the HTRF donor and acceptor reagents.
-
Incubate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. Plot the HTRF ratio against the degrader concentration. A bell-shaped curve is typically observed, indicating the "hook effect" at high concentrations where binary complexes dominate.
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein in cells treated with the degrader.
Principle: Western blotting is a technique used to detect and quantify a specific protein from a complex mixture of proteins in a cell lysate. The amount of the target protein is measured relative to a loading control to determine the extent of degradation.
Materials:
-
Adherent cell line expressing the POI
-
Cell culture medium and reagents
-
Degrader compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the degrader compound (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 18-24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control primary antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the degrader concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Protocol 3: Ternary Complex Characterization (Surface Plasmon Resonance - SPR)
Objective: To determine the binding kinetics (kₐ, kₑ) and affinity (K₋) of the degrader to its target proteins and to characterize the stability and cooperativity of the ternary complex.
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time. For molecular glue analysis, one protein is immobilized on the chip, and the binding of the second protein is measured in the presence and absence of the degrader.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant POI
-
Recombinant E3 ligase
-
Degrader compound
-
Immobilization reagents (e.g., NHS, EDC)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis:
-
Inject serial dilutions of the degrader over the immobilized E3 ligase surface to determine the binding kinetics and affinity of this interaction.
-
Inject serial dilutions of the POI over the immobilized E3 ligase surface to measure the basal protein-protein interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed concentration of the POI and varying concentrations of the degrader.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The enhancement of the binding response in the presence of the degrader indicates the formation of a stable ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to obtain kinetic (kₐ, kₑ) and affinity (K₋) constants for the binary and ternary interactions.
-
Calculate the cooperativity factor (α), which is a measure of how the binding of one component influences the binding of the other. An α > 1 indicates positive cooperativity, which is a hallmark of effective PROTACs and molecular glues.
-
Quantitative Data Summary
The efficacy of targeted protein degraders is typically assessed by their DC₅₀ and Dₘₐₓ values. The following tables provide illustrative data for PROTACs utilizing PEG linkers, demonstrating how linker length can impact degradation efficiency.
Table 1: Physicochemical Properties of Illustrative PEGylated PROTACs
| PROTAC Example | Linker Composition | Linker Length (atoms) | cLogP | TPSA (Ų) |
| PROTAC A | PEG-3 | 11 | 3.5 | 150 |
| PROTAC B | PEG-4 | 14 | 3.2 | 160 |
| PROTAC C | PEG-5 | 17 | 2.9 | 170 |
| PROTAC D | PEG-6 | 20 | 2.6 | 180 |
Data is illustrative and compiled from various sources in the literature for PROTACs targeting various proteins.
Table 2: Biological Activity of Illustrative PEGylated PROTACs
| PROTAC Example | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | BRD4 | HeLa | 150 | 85 |
| PROTAC B | BRD4 | HeLa | 25 | >95 |
| PROTAC C | BRD4 | HeLa | 50 | >95 |
| PROTAC D | TBK1 | MM.1S | >1000 | <20 |
Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.
Conclusion
This compound is a valuable chemical building block for the synthesis of PROTACs, a key class of targeted protein degraders. While distinct from molecular glues, the characterization of PROTACs involves a similar suite of biochemical, biophysical, and cellular assays designed to evaluate ternary complex formation and subsequent protein degradation. The detailed protocols and workflows provided herein offer a comprehensive guide for researchers and drug developers working in the exciting and rapidly advancing field of targeted protein degradation. The rational design of linkers, including the selection of appropriate length and composition, is critical for optimizing the potency and drug-like properties of these novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Activity with Linker Design
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during PROTAC development, with a specific focus on the critical role of linker length and composition.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical for activity?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1] The linker is not merely a spacer; its length and composition are critical for inducing the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2] This ternary complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2]
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[3][4] Conversely, a linker that is too long may result in a non-productive complex where the lysine residues on the target protein are not accessible to the E2-ubiquitin complex, thus failing to bring the two proteins into sufficient proximity for efficient ubiquitination. Therefore, the linker's length directly dictates the spatial orientation and proximity of the target protein and the E3 ligase, which is paramount for degradation efficiency.
Q2: Is a PEG1 linker optimal for PROTAC activity?
A2: There is no universal "optimal" linker, including a single polyethylene glycol (PEG) unit (PEG1). The ideal linker length and composition are highly dependent on the specific biological system, including the target protein and the E3 ligase being recruited. While PEG linkers are commonly used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length, the optimal number of PEG units must be determined empirically for each new PROTAC system. For instance, for some targets, longer linkers have shown higher efficiency, while for others, shorter linkers are more effective.
Q3: What are the most common types of linkers used in PROTAC design?
A3: The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains of varying lengths. These are popular due to their synthetic accessibility and the ease with which their length can be modified. Approximately 55% of reported PROTACs utilize PEG linkers, and about 30% use alkyl chains. Other linker types include more rigid structures incorporating moieties like piperazine, piperidine, triazole rings, or aromatic rings to introduce conformational constraints.
Q4: What is the "hook effect" in the context of PROTACs, and how can I mitigate it?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes (PROTAC:Target Protein or PROTAC:E3 Ligase) that prevent the formation of the productive ternary complex required for degradation. To mitigate the hook effect, it is advisable to test a wide range of PROTAC concentrations to identify the optimal concentration range for degradation and to enhance the cooperativity of ternary complex formation.
Troubleshooting Guides
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe significant degradation.
This is a common challenge in PROTAC development. Here are potential causes and solutions:
-
Suboptimal Linker Length: Even with good binary affinities, the linker may not have the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and the E3 ligase is critical for ubiquitination.
-
Solution: Synthesize a library of PROTACs with varying linker lengths. Even small changes in linker length can significantly impact degradation efficacy.
-
-
Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from efficiently crossing the cell membrane.
-
Solution: Modify the linker to improve its physicochemical properties. For example, incorporating PEG units can enhance solubility. Also, assess cell permeability and efflux using appropriate assays.
-
-
Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, resulting in insufficient intracellular concentrations to induce degradation.
-
Solution: Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.
-
Problem 2: I observe inconsistent or suboptimal degradation of my target protein across different linker lengths.
-
Possible Cause: The chosen linker lengths may be outside the optimal range for forming a productive ternary complex.
-
Solution: It is recommended to synthesize and test a broader range of linker lengths.
-
-
Possible Cause: Experimental variability.
-
Solution: Ensure the integrity of your experimental setup, including the health of your cell line, the quality of your antibodies for western blotting, and the accuracy of your compound concentrations.
-
Problem 3: My PROTAC is causing off-target effects.
-
Possible Cause: The PROTAC may be degrading proteins other than the intended target.
-
Solution 1: Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.
-
Solution 2: Modify the Linker: The linker can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity. For example, extending a linker by a single ethylene glycol unit has been shown to abolish the degradation of one target while maintaining activity against another.
-
Solution 3: Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.
-
Data on Linker Length and PROTAC Activity
The optimal linker length is highly target-dependent. Below are tables summarizing quantitative data from various studies, illustrating the impact of linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on Degradation of p38α
| PROTAC Compound | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) |
| Shorter Linkers | < 15 | BBL358 & T47D | Poor Degradation | Not specified |
| NR-3 series | 15-17 | BBL358 & T47D | Optimal Degradation | Not specified |
| NR-7h | Not specified | BBL358 | 3 | Not specified |
| NR-7h | Not specified | T47D | 27 | Not specified |
| NR-6a | Not specified | BBL358 | 10 | Not specified |
| NR-6a | Not specified | T47D | 12 | Not specified |
| NR-1c | 20 | BBL358 | Efficient Degradation | Not specified |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy | IC50 (µM) in MCF7 cells |
| PEG | 9 | Less Potent | 140 |
| PEG | 12 | Similar binding affinity to 16-atom linker | Not specified |
| PEG | 16 | Significantly more potent in degrading ERα | 26 |
Table 3: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-29 | Submicromolar degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of protein degradation) values from the dose-response curves.
-
Protocol 2: Cell Viability Assay (e.g., MTS Assay)
Objective: To determine the effect of PROTAC treatment on cell proliferation and viability.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of each PROTAC variant for a specified duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values (the concentration of PROTAC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
-
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: The logical relationship between linker length and PROTAC efficacy.
References
Technical Support Center: Mitigating the Hook Effect in PROTACs with PEG-Based Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for mitigating the hook effect in Proteolysis Targeting Chimera (PROTAC) experiments, with a focus on the strategic use of linkers like Tos-PEG1-O-CH2COOH .
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein paradoxically decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration, instead of a standard sigmoidal curve.[1][3] Maximum degradation is achieved at an optimal intermediate concentration, with reduced efficacy at both lower and higher concentrations.[2]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations. A PROTAC's function relies on forming a productive ternary complex , which consists of the target protein, the PROTAC, and an E3 ligase. However, at very high concentrations, the PROTAC can independently bind to either the target protein (Target-PROTAC) or the E3 ligase (E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and preventing subsequent protein degradation.
Q3: How can the choice of linker, such as the PEG-based this compound, help mitigate the hook effect?
A3: The linker is a critical component that influences the physicochemical properties and bioactivity of a PROTAC. While data on specific linkers is often proprietary, the principles of using a PEG-based linker like this compound to mitigate the hook effect are understood:
-
Improved Physicochemical Properties: PEG (polyethylene glycol) linkers are hydrophilic and can improve the aqueous solubility of the PROTAC molecule. This can enhance cell permeability and bioavailability, ensuring more consistent intracellular concentrations.
-
Optimization of Ternary Complex Formation: The length and flexibility of the linker are crucial for the successful formation of a stable and productive ternary complex. Systematically varying the length of a PEG linker (e.g., PEG1, PEG2, PEG3) allows for the fine-tuning of the distance and orientation between the target protein and the E3 ligase.
-
Enhanced Cooperativity: A well-designed linker can promote favorable protein-protein interactions between the target and the E3 ligase within the ternary complex. This "cooperativity" stabilizes the productive ternary complex, making its formation more favorable than the unproductive binary complexes, even at higher PROTAC concentrations, thereby reducing the hook effect.
Q4: What are the key parameters for quantifying PROTAC efficacy, and how does the hook effect impact them?
A4: The primary parameters used to characterize PROTAC efficacy are DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation achieved). The hook effect can lead to a significant misinterpretation of these values. If experiments are conducted only at high concentrations, a potent PROTAC might be incorrectly classified as weak or inactive because the observed degradation (on the right side of the bell curve) is minimal. This can lead to the premature termination of a promising drug discovery program.
Q5: At what concentration range should I be concerned about the hook effect?
A5: The concentration at which the hook effect appears varies significantly depending on the specific PROTAC, target protein, and cell line. However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher levels. It is critical to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., 1 pM to 100 µM), to accurately identify the optimal degradation window and detect the onset of the hook effect.
Troubleshooting Guide
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
This is the classic presentation of the hook effect.
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough, with at least 8-10 half-log dilutions, to capture the full bell shape and accurately identify the optimal concentration for maximal degradation (Dmax).
-
Determine the Optimal Concentration: Identify the concentration that produces the maximal degradation and use concentrations at or below this point for future experiments.
-
Directly Assess Ternary Complex Formation: Use biophysical assays like NanoBRET™, Co-Immunoprecipitation (Co-IP), or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex at different PROTAC concentrations. This can confirm that the decrease in degradation at high concentrations correlates with reduced ternary complex formation.
-
Issue 2: My PROTAC shows weak or no degradation at concentrations where I expect it to be active.
This could be due to testing at a concentration that falls within the hook effect region, or other experimental factors.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your initial concentrations may have been too high (in the hook region) or too low. Test a very broad range (e.g., pM to µM) to find the active window.
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both a potentially optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.
-
Verify Protein Expression: Confirm that your chosen cell line expresses sufficient levels of both the target protein and the recruited E3 ligase using Western blot or qPCR.
-
Evaluate Cell Permeability: Poor cell permeability can result in low intracellular PROTAC concentrations. Consider using a cellular permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess this.
-
Quantitative Data Summary
The following tables provide examples of quantitative data used to characterize PROTACs.
Table 1: Example Dose-Response Data Exhibiting a Hook Effect
| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) |
| 0 nM (Vehicle) | 100% |
| 1 nM | 85% |
| 10 nM | 40% |
| 100 nM | 15% |
| 500 nM | 25% |
| 1000 nM (1 µM) | 50% |
| 5000 nM (5 µM) | 75% |
| 10000 nM (10 µM) | 90% |
Table 2: Key Efficacy Parameters for an Example PROTAC (KRAS G12D Degrader 1)
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | IC50 (nM) |
| AGS | Stomach Cancer | 7.49 | >95 | 51.53 |
| SNU-1 | Stomach Cancer | 19.77 | >95 | 43.51 |
| HPAF-II | Pancreatic Cancer | 52.96 | Not Reported | 31.36 |
| PANC 04.03 | Pancreatic Cancer | 87.8 | Not Reported | 100.2 |
Visualized Pathways and Workflows
Caption: PROTACs mediate the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Caption: At high concentrations, PROTACs form non-productive binary complexes, inhibiting degradation and causing the hook effect.
Caption: A logical workflow for troubleshooting and mitigating the hook effect in PROTAC experiments.
Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation
This protocol outlines the standard procedure to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).
-
Replace the existing medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size, then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to generate a dose-response curve and determine DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay directly measures the formation of the ternary complex in live cells.
-
Principle: The assay uses NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled HaloTag® as an acceptor. One protein (e.g., the target) is fused to NanoLuc®, and the other (e.g., the E3 ligase) is fused to HaloTag®. When the PROTAC brings the two proteins into close proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs, generating a detectable signal that is proportional to the amount of ternary complex formed.
-
Methodology:
-
Co-express the NanoLuc®-target protein and HaloTag®-E3 ligase fusion proteins in cells.
-
Label the HaloTag® fusion protein with the fluorescent acceptor.
-
Treat the cells with a range of PROTAC concentrations.
-
Add the NanoLuc® substrate and measure the BRET signal.
-
A bell-shaped curve, where the signal increases and then decreases with rising PROTAC concentration, confirms the hook effect at the level of ternary complex formation.
-
Protocol 3: Cellular Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay to evaluate the passive membrane permeability of a compound.
-
Principle: The assay uses a 96-well plate system with a filter plate coated with an artificial lipid membrane, separating a donor well from an acceptor well. The PROTAC is added to the donor well, and after incubation, the concentration in the acceptor well is measured to determine the rate of passive diffusion across the artificial membrane.
-
Methodology:
-
Hydrate the lipid-coated filter plate.
-
Add the PROTAC solution to the donor wells.
-
Add buffer to the acceptor wells.
-
Assemble the plate "sandwich" and incubate for a set period (e.g., 4-16 hours).
-
After incubation, measure the PROTAC concentration in both donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the permeability coefficient (Pe) to assess how well the compound can passively cross a cell membrane.
-
References
Technical Support Center: Improving the Metabolic Stability of PEG-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of PEG-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of PEG-based linkers in PROTACs?
A1: The main metabolic liabilities of PEG-based linkers in PROTACs are their susceptibility to oxidative metabolism. The ether linkages within the polyethylene glycol (PEG) chain are common targets for cytochrome P450 (CYP) enzymes, particularly in the liver, which can lead to O-dealkylation reactions.[1][][] This metabolic breakdown can result in a short in vivo half-life, rapid clearance, and reduced overall exposure of the PROTAC, potentially limiting its therapeutic effectiveness.[1]
Q2: How does the length and flexibility of a PEG linker influence the metabolic stability of a PROTAC?
A2: The length and flexibility of a PEG linker are critical determinants of a PROTAC's metabolic stability and overall efficacy.
-
Linker Length: While a certain length is necessary to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, excessively long and flexible PEG chains can be more exposed to metabolic enzymes, leading to increased degradation. Conversely, a linker that is too short may cause steric hindrance, preventing effective ternary complex formation. For most PROTACs, as the linker length increases, the metabolic stability of the molecule tends to decrease.
-
Flexibility: While some flexibility is advantageous for adopting an optimal conformation for ternary complex formation, excessive flexibility can be detrimental. Highly flexible linkers may not adequately restrict the geometry of the ternary complex, leading to less stable interactions and reduced ubiquitination efficiency.
Q3: What are the common strategies to enhance the metabolic stability of PEG-based PROTACs?
A3: Several strategies can be employed to improve the metabolic stability of PROTACs containing PEG linkers:
-
Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with rigid structural elements like piperazine, piperidine, triazole rings, or other cyclic structures can shield the molecule from metabolic enzymes. These rigid structures can also help to pre-organize the PROTAC into a more favorable conformation for ternary complex formation.
-
Optimize Linker Length: Systematically synthesizing and testing a series of PROTACs with varying PEG linker lengths is crucial to identify the optimal length that balances ternary complex formation with metabolic stability.
-
Modify Linker Attachment Points: Altering the connection point of the linker on either the target-binding ligand or the E3 ligase ligand can significantly impact the PROTAC's metabolic profile.
-
Introduce Metabolically Inert Groups: Placing blocking groups, such as fluorine or deuterium, at identified metabolic "hotspots" on the PROTAC molecule can prevent enzymatic modification at those sites.
-
Formulate for Improved Properties: Formulation strategies, such as creating amorphous solid dispersions, can enhance the solubility and dissolution of PROTACs, which can in turn improve their in vivo performance.
Q4: Can modifications to the PEG linker affect other properties of the PROTAC, such as solubility and permeability?
A4: Yes, modifications to the PEG linker can significantly impact the physicochemical properties of the PROTAC. Replacing a hydrophilic PEG linker with more lipophilic groups like alkyl chains or aromatic rings can decrease aqueous solubility but may improve cell permeability. Conversely, incorporating polar groups like piperazine can enhance solubility. It is a critical balancing act to optimize for metabolic stability without compromising other essential drug-like properties.
Troubleshooting Guides
Issue 1: Rapid clearance of PEG-based PROTAC in in vitro metabolism assays (e.g., liver microsomes, hepatocytes).
-
Question: My PEG-based PROTAC shows high potency in cell-based assays, but is rapidly metabolized in human liver microsomes. What could be the cause and how can I address this?
-
Answer: Rapid metabolism in liver microsomes is often due to the oxidation of the PEG linker by CYP enzymes. The flexible nature of the PEG chain makes it an accessible substrate for these enzymes. To address this, consider the following troubleshooting steps:
-
Metabolite Identification: The first step is to identify the specific sites of metabolism on your PROTAC. This can be achieved through LC-MS/MS analysis of the incubation mixture to identify the mass of the metabolites.
-
Linker Modification:
-
Incorporate Rigidity: Synthesize analogs where a portion of the PEG linker is replaced with a more rigid, metabolically stable group such as a piperazine, piperidine, or a phenyl ring.
-
Optimize Length: Systematically shorten the PEG linker to potentially increase steric hindrance around the metabolic sites, making them less accessible to enzymes.
-
-
Introduce Blocking Groups: If specific metabolic "hotspots" are identified, consider introducing metabolically inert groups like fluorine at or near these positions to block enzymatic activity.
-
Issue 2: Poor in vivo efficacy of a PEG-based PROTAC despite good in vitro potency and metabolic stability.
-
Question: My PEG-PROTAC is stable in microsomes and plasma, and potent in vitro, but it shows poor efficacy in animal models. What are the potential reasons?
-
Answer: Poor in vivo efficacy despite good in vitro data can stem from several factors beyond metabolic stability, including poor solubility, low cell permeability, and unfavorable pharmacokinetic/pharmacodynamic (PK/PD) properties.
-
Solubility and Permeability: Due to their high molecular weight, PROTACs often suffer from low aqueous solubility and poor cell permeability.
-
Troubleshooting: Consider replacing a portion of the PEG linker with a more lipophilic moiety to enhance cell permeability. However, this may decrease solubility, so a careful balance is needed. Formulation strategies, such as using amorphous solid dispersions, can also be explored to improve solubility.
-
-
Pharmacokinetics (PK): Even with good microsomal stability, other clearance mechanisms or poor distribution to the target tissue could lead to insufficient drug exposure.
-
Troubleshooting: Conduct a full PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your PROTAC. This will provide crucial information on parameters like bioavailability, volume of distribution, and clearance, helping to correlate exposure with efficacy.
-
-
Data Presentation
Table 1: Impact of Linker Modification on Metabolic Stability (Illustrative Data)
| PROTAC Analog | Linker Composition | Microsomal Half-life (t½, min) | In Vitro Potency (DC50, nM) |
| Parent PROTAC | 6-unit PEG | 15 | 25 |
| Analog 1 | 4-unit PEG | 35 | 30 |
| Analog 2 | 3-unit PEG + Piperazine | 90 | 45 |
| Analog 3 | 6-unit Alkyl Chain | 5 | 150 |
This table illustrates a common trend where shortening the PEG linker and incorporating rigid elements like piperazine can improve metabolic stability, though it may sometimes slightly impact potency.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PEG-based PROTAC upon incubation with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Negative control compound with known metabolic stability (e.g., Warfarin)
-
Acetonitrile (ACN) with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Thaw the HLM on ice.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of a PEG-based PROTAC in plasma to identify degradation by plasma enzymes like esterases and amidases.
Materials:
-
Test PROTAC compound
-
Pooled plasma from the desired species (e.g., human, mouse, rat)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
Thaw the pooled plasma at 37°C.
-
-
Incubation:
-
Add the test PROTAC to the plasma at a final concentration of typically 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.
-
-
Quenching and Sample Preparation:
-
Immediately terminate the reaction by adding the aliquot to a tube containing cold acetonitrile or methanol with an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of the parent PROTAC remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent PROTAC remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage remaining versus time.
-
Visualizations
References
Technical Support Center: Tos-PEG1-O-CH2COOH Linker and Ternary Complex Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Tos-PEG1-O-CH2COOH linker in their experiments, with a focus on its impact on ternary complex stability.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its general properties?
A1: this compound is a short, hydrophilic linker used in the synthesis of heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).[1] It consists of a single polyethylene glycol (PEG) unit, providing flexibility and water solubility to the molecule.[2][3] The tosyl (Tos) group is a good leaving group for chemical reactions, and the carboxylic acid (-COOH) allows for conjugation to a ligand.[4] Due to its short length, it imposes significant constraints on the geometry of the ternary complex.[]
Q2: How does the rigidity of the this compound linker affect ternary complex stability?
A2: The this compound linker is considered a flexible linker. This flexibility can be advantageous in allowing the two ends of the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex. However, excessive flexibility in a short linker can also be detrimental, as it may not be sufficient to overcome steric hindrance between the target protein and the E3 ligase, potentially leading to an unstable or non-productive ternary complex. The overall stability will be highly dependent on the specific proteins involved.
Q3: What are the potential advantages of using a short PEG linker like this compound?
A3: Short PEG linkers can be beneficial in cases where the binding pockets of the target protein and E3 ligase are in close proximity. A shorter linker can lead to a more compact and rigid ternary complex, which in some cases can enhance the cooperativity and stability of the complex. Additionally, shorter linkers may contribute to better cell permeability compared to longer, more flexible PEG chains.
Q4: What are the common challenges encountered when using the this compound linker?
A4: A primary challenge with a short linker like this compound is the potential for steric hindrance, which can prevent the formation of a stable ternary complex. If the linker is too short to effectively bridge the target protein and the E3 ligase, the degradation efficiency of the PROTAC will be low. Another potential issue is that the flexibility of the short PEG unit may not be optimal for inducing productive protein-protein interactions within the ternary complex.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no target protein degradation. | Inefficient ternary complex formation due to steric hindrance. The this compound linker may be too short to allow the target protein and E3 ligase to come together effectively. | 1. Synthesize PROTACs with longer PEG linkers (e.g., PEG2, PEG3) to systematically evaluate the effect of linker length on degradation. 2. Modify the attachment points of the linker on the ligands to explore different spatial orientations. 3. Confirm binary binding of your PROTAC to both the target protein and the E3 ligase individually using biophysical assays like SPR or ITC to rule out issues with the ligands themselves. |
| Unfavorable ternary complex conformation. The flexibility of the PEG1 linker may lead to a non-productive ternary complex where ubiquitination cannot occur efficiently. | 1. Introduce more rigid elements into the linker structure (e.g., a cycloalkane or aromatic ring) to restrict conformational freedom and potentially favor a more productive orientation. 2. Use biophysical assays like FRET or BRET to assess the proximity of the target and E3 ligase in the presence of the PROTAC in a cellular context. | |
| High degree of "hook effect" observed at lower PROTAC concentrations. | High-affinity binary interactions. The individual ligands of the PROTAC may have very high affinities for their respective proteins, leading to the formation of binary complexes (Target-PROTAC or E3-PROTAC) over the productive ternary complex at higher PROTAC concentrations. | 1. Design PROTACs with ligands that have slightly lower binary affinities. Ternary complex stability is often a better predictor of degradation efficacy than high binary affinity. 2. Optimize the linker to enhance positive cooperativity. A linker that promotes favorable protein-protein interactions within the ternary complex can help stabilize it over the binary complexes. |
| Inconsistent experimental results. | PROTAC instability. The PROTAC containing the this compound linker may be unstable in the experimental medium (e.g., cell culture media, assay buffer). | 1. Assess the chemical stability of your PROTAC under the experimental conditions using techniques like LC-MS. 2. Consider linker modifications that may improve metabolic stability if in vivo experiments are planned. |
Quantitative Data Summary
The following table summarizes data from a study on the effect of PEG linker length on the degradation of ERα, illustrating the importance of optimizing linker length. While not specific to the this compound linker, it provides a valuable reference for the impact of short PEG linkers.
| PROTAC | Linker Length (atoms) | ERα Degradation (DC50, nM) |
| PROTAC 1 | 12 | ~100 |
| PROTAC 2 | 16 | <10 |
| PROTAC 3 | 20 | ~50 |
| Data adapted from a study by Cyrus et al. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the binding kinetics and affinity of the ternary complex.
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD_binary).
-
Separately, determine the binary binding affinity of the PROTAC for the target protein.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams represent the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD_ternary) for the ternary complex.
-
Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary. A value of α > 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the thermodynamic parameters (affinity, enthalpy, entropy, and stoichiometry) of ternary complex formation.
Methodology:
-
Sample Preparation: Ensure all proteins and the PROTAC are in an identical, well-matched buffer to minimize heats of dilution.
-
Binary Titrations:
-
Titrate the PROTAC into a solution of the E3 ligase to determine the binary binding parameters.
-
Titrate the PROTAC into a solution of the target protein to determine its binary binding parameters.
-
-
Ternary Titration:
-
Fill the ITC cell with a solution containing both the E3 ligase and the target protein.
-
Fill the syringe with the PROTAC solution.
-
The resulting thermogram will represent the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
-
Analyze the ternary titration data to determine the apparent binding affinity in the presence of both proteins and calculate the cooperativity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
Objective: To measure the proximity of the target protein and E3 ligase induced by the PROTAC in a solution-based assay.
Methodology:
-
Reagent Preparation:
-
Label the target protein and the E3 ligase with a compatible TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair, typically via specific antibodies or tags (e.g., His-tag, GST-tag).
-
-
Assay Setup:
-
In a microplate, combine the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC.
-
Include appropriate controls (e.g., no PROTAC, no target protein, no E3 ligase).
-
-
Incubation: Incubate the plate at room temperature for a specified period to allow for ternary complex formation.
-
Data Acquisition:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve. A bell-shaped curve is typically observed, with the peak indicating the concentration at which maximum ternary complex formation occurs.
-
Visualizations
Caption: General mechanism of action for a PROTAC.
References
Technical Support Center: Purification of PEGylated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted Tos-PEG1-O-CH2COOH from a final product.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in removing unreacted this compound?
A1: The primary challenges stem from the amphiphilic nature of this compound. It possesses both a hydrophobic tosyl group and a hydrophilic PEG-carboxylic acid moiety. This can lead to emulsion formation during liquid-liquid extractions and unpredictable solubility in various solvents. Furthermore, its relatively small size can make separation from other small-molecule reactants or byproducts difficult.
Q2: What are the most common impurities I might encounter besides unreacted this compound?
A2: Besides your desired product and unreacted starting material, you might encounter impurities from the synthesis of the PEG linker itself, such as di-tosylated PEG or PEG-diacid. Other potential impurities include byproducts from your specific coupling reaction, such as hydrolyzed activated esters or other side-reaction products.
Q3: How can I detect the presence of unreacted this compound in my product?
A3: Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the presence of starting material. A suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be developed to achieve good separation between your product and the PEG reagent.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method. Reversed-phase HPLC is often suitable for separating compounds based on hydrophobicity. The tosyl group provides a good chromophore for UV detection.
-
Mass Spectrometry (MS): Can confirm the presence of the specific mass of this compound.
Q4: Is it possible to remove unreacted this compound without chromatography?
A4: Yes, in some cases, liquid-liquid extraction or precipitation can be effective, chromatography-free methods for removing the unreacted PEG linker. The choice of method depends on the properties of your final product.
Troubleshooting Guide
This guide provides an overview of the most common techniques for removing unreacted this compound, along with troubleshooting tips.
Method 1: Liquid-Liquid Extraction
Principle: This technique separates compounds based on their differential solubility in two immiscible liquid phases (typically an aqueous and an organic phase). By adjusting the pH of the aqueous phase, the ionization state of the carboxylic acid on the PEG linker can be manipulated to alter its partitioning behavior.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash (Basic):
-
Add an equal volume of a basic aqueous solution (e.g., saturated sodium bicarbonate solution, pH ~8-9) to the organic phase in a separatory funnel.
-
The carboxylic acid of the unreacted this compound will be deprotonated to the carboxylate form, increasing its water solubility and causing it to partition into the aqueous phase.
-
Shake the funnel gently to avoid emulsion formation. Allow the layers to separate.
-
Drain the aqueous layer. Repeat the wash 2-3 times.
-
-
Aqueous Wash (Brine): Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain your purified product.
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Emulsion Formation | The amphiphilic nature of the PEG linker and potentially your product. | Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the emulsified layer through a pad of celite. Reduce the vigor of shaking. |
| Product Loss into Aqueous Layer | Your product also contains acidic or highly polar functional groups. | If your product is not base-sensitive, proceed with the basic wash but consider reducing the number of washes. If your product is base-sensitive, consider using a milder base or an alternative purification method. |
| Incomplete Removal of PEG Linker | Insufficient partitioning into the aqueous phase. | Increase the pH of the aqueous wash slightly (up to pH 10), but be mindful of the stability of your product. Increase the number of aqueous washes. |
Method 2: Ion-Exchange Chromatography
Principle: This method separates molecules based on their net charge. Anion-exchange chromatography is suitable for capturing the negatively charged carboxylate of this compound at an appropriate pH.
Experimental Protocol:
-
pKa Estimation: The pKa of the carboxylic acid in this compound is estimated to be around 3-4.
-
Resin Selection and Equilibration:
-
Choose a weak anion-exchange (WAX) resin (e.g., DEAE-cellulose).
-
Equilibrate the column with a buffer at a pH approximately 1.5-2 units above the pKa of the PEG linker's carboxylic acid (e.g., a phosphate or acetate buffer at pH 5.5-6). At this pH, the carboxylic acid will be deprotonated and carry a negative charge.
-
-
Sample Loading: Dissolve your crude product in the equilibration buffer and load it onto the column.
-
Elution:
-
Scenario A (Product is Neutral or Positively Charged): Your product should not bind to the column and will elute in the flow-through. The negatively charged this compound will remain bound to the resin.
-
Scenario B (Product is also Negatively Charged): Elute the column with a salt gradient (e.g., 0-1 M NaCl) or a pH gradient. Compounds will elute based on their charge density, with more highly charged species requiring a higher salt concentration or a lower pH to elute.
-
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing your purified product.
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| PEG Linker Elutes with Product | The pH of the loading buffer is too low, or the ionic strength is too high. | Increase the pH of the loading buffer to ensure full deprotonation of the carboxylic acid. Ensure the ionic strength of your sample is low before loading. |
| Product Binds to the Column Unintentionally | Your product has a net negative charge at the loading pH. | Decrease the pH of the loading buffer so that your product is neutral or positively charged while the PEG linker remains negatively charged. Alternatively, use a salt gradient for elution and optimize the gradient to separate your product from the PEG linker. |
| Poor Recovery | Strong, irreversible binding of the product to the resin. | Try a different type of ion-exchange resin (e.g., a strong anion exchanger). Adjust the elution conditions (steeper salt gradient or a wider pH range). |
Method 3: Precipitation
Principle: This method relies on inducing the precipitation of either the product or the impurity by adding a solvent in which one component is insoluble.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a good solvent for your product (e.g., water, methanol, or acetonitrile).
-
Addition of Anti-Solvent: Slowly add an anti-solvent in which your product is insoluble but the this compound is soluble. A common anti-solvent for precipitating larger molecules from polar solvents is cold diethyl ether or methyl tert-butyl ether (MTBE).
-
Isolation: Collect the precipitated product by filtration or centrifugation.
-
Washing: Wash the precipitate with the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified product under vacuum.
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Product Does Not Precipitate | The chosen anti-solvent is not effective, or the product concentration is too low. | Screen a variety of anti-solvents. Concentrate the solution before adding the anti-solvent. Ensure the anti-solvent is sufficiently cold. |
| PEG Linker Co-precipitates | The PEG linker is also insoluble in the chosen solvent mixture. | Try a different solvent/anti-solvent system. This method is most effective when there is a significant difference in solubility between the product and the PEG linker. |
| Oily Product Forms Instead of a Solid | The product is "oiling out" rather than precipitating as a solid. | Add the anti-solvent more slowly while vigorously stirring. Cool the solution to a lower temperature. |
Summary of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For... |
| Liquid-Liquid Extraction | Partitioning between immiscible liquids based on pH-dependent solubility. | Fast, scalable, and does not require specialized equipment. | Can be prone to emulsion formation. May not be effective if the product has similar solubility to the PEG linker. | Removing the PEG linker when the product is stable to basic conditions and has significantly different polarity. |
| Ion-Exchange Chromatography | Separation based on net charge. | High resolution and can separate molecules with subtle charge differences. | Can be time-consuming to develop the method. Requires specialized equipment. | Situations where the product has a different charge state than the PEG linker at a given pH. |
| Precipitation | Differential solubility in a solvent/anti-solvent mixture. | Simple, fast, and can be highly effective for large-scale purifications. | Highly dependent on the specific solubility properties of the product and impurity. Can lead to "oiling out". | Purifying products that have very different solubility profiles from the PEG linker. |
Purification Workflow Diagram
Caption: Decision workflow for selecting a purification strategy.
Technical Support Center: PROTAC Stability and the Influence of the Tosyl Group
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). The content focuses on the impact of chemical moieties, such as the tosyl group, on the overall stability and performance of PROTACs in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a tosyl group in organic chemistry?
A1: In organic chemistry, the p-toluenesulfonyl group (tosyl group, abbreviated as Ts or Tos) is primarily used as an excellent leaving group in nucleophilic substitution reactions. It can convert a poor leaving group, like a hydroxyl group (-OH), into a tosylate (-OTs), which is readily displaced by a nucleophile.[1][2] Additionally, the tosyl group can be used as a stable protecting group for amines, forming a robust sulfonamide linkage.[3]
Q2: How might a tosyl group, as a stable sulfonamide, impact the overall stability of a PROTAC if incorporated into its structure?
A2: While direct comparative studies are limited, the incorporation of a tosyl group in the form of a p-toluenesulfonamide within a PROTAC's linker could theoretically enhance its chemical stability. P-toluenesulfonamide is known to be a stable chemical entity.[4] The sulfonamide bond is generally robust and resistant to hydrolysis under typical physiological conditions. This could potentially reduce the PROTAC's susceptibility to chemical degradation. However, it's crucial to consider that any modification to the linker can also affect other critical properties of the PROTAC.
Q3: What are the key factors influencing the overall stability of a PROTAC?
A3: The overall stability of a PROTAC is a multifaceted issue influenced by several factors:
-
The Linker: The chemical composition, length, and rigidity of the linker are critical determinants of a PROTAC's stability. Linkers containing metabolically liable groups can be susceptible to enzymatic degradation.
-
Ternary Complex Formation: A stable and productive ternary complex (Protein of Interest - PROTAC - E3 ligase) is essential for efficient protein degradation. The linker plays a crucial role in achieving the optimal orientation for this complex.
-
Physicochemical Properties: Solubility and cell permeability are vital for a PROTAC's biological activity and are significantly influenced by the linker's properties.
-
Metabolic Stability: PROTACs, like other small molecules, are subject to metabolism by cellular enzymes, which can lead to their inactivation.
Troubleshooting Guides
Issue 1: Rapid Degradation of PROTAC in Cellular Assays
-
Symptoms:
-
Inconsistent or lower-than-expected protein degradation.
-
Short half-life of the PROTAC molecule observed in LC-MS/MS analysis.
-
-
Possible Causes:
-
Metabolic Instability: The PROTAC may be rapidly metabolized by cellular enzymes. The linker is often a primary site of metabolic modification.
-
Chemical Instability: The PROTAC may be unstable in the aqueous environment of the cell culture media, leading to hydrolysis or other forms of degradation.
-
-
Troubleshooting Steps:
-
Assess Metabolic Stability: Conduct an in vitro metabolic stability assay using human liver microsomes (HLM) or hepatocytes. This will help determine the intrinsic clearance of the compound.
-
Identify Metabolites: Use LC-MS/MS to identify the metabolites of the PROTAC. This can pinpoint the specific chemical moieties that are susceptible to degradation.
-
Linker Modification: If the linker is identified as the site of instability, consider synthesizing analogs with more stable chemical groups. For example, replacing easily oxidizable long-chain alkyls with more rigid structures like cycloalkanes or aromatic rings can improve metabolic stability.
-
Evaluate Chemical Stability: Assess the stability of the PROTAC in aqueous buffers at different pH values (e.g., pH 5.0, 7.4, 9.0) to identify any pH-dependent degradation.
-
Issue 2: Poor PROTAC Efficacy Despite Good Target and E3 Ligase Binding
-
Symptoms:
-
High binary binding affinity to both the target protein and the E3 ligase, but weak or no protein degradation.
-
-
Possible Causes:
-
Unfavorable Ternary Complex Formation: The linker's length or rigidity may not allow for the formation of a stable and productive ternary complex.
-
Poor Physicochemical Properties: The PROTAC may have low solubility or poor cell permeability, preventing it from reaching its intracellular target.
-
-
Troubleshooting Steps:
-
Vary Linker Length and Composition: Synthesize a series of PROTACs with different linker lengths and compositions (e.g., PEG-based for improved solubility, alkyl-based for different flexibility).
-
Introduce Rigidity: Incorporate rigid moieties like piperazine, piperidine, or aromatic rings into the linker to pre-organize the PROTAC into a conformation that favors ternary complex formation.
-
Assess Solubility and Permeability: Experimentally determine the aqueous solubility and cell permeability (e.g., using a Caco-2 assay) of the PROTAC.
-
Modify for "Drug-like" Properties: If solubility is low, consider adding polar functional groups to the linker. If permeability is an issue, optimizing the balance between hydrophilicity and lipophilicity is key.
-
Quantitative Data
Currently, there is a lack of publicly available quantitative data directly comparing the stability of PROTACs with and without an integrated tosyl group. The following table presents hypothetical data to illustrate how such a comparison could be structured.
Table 1: Hypothetical Stability Data for a PROTAC With and Without a Sulfonamide Linker Moiety
| PROTAC Analog | Linker Moiety | Half-life in HLM (min) | Aqueous Buffer Stability (t½ at pH 7.4, hours) |
| PROTAC-A | PEG Chain | 45 | > 48 |
| PROTAC-B | Alkyl Chain | 60 | > 48 |
| PROTAC-C (Hypothetical) | Sulfonamide | 90 | > 72 |
This data is for illustrative purposes only and is not derived from experimental results.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with HLM.
-
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control (compound with known high clearance)
-
Negative control (compound with known low clearance)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds.
-
Incubation: Incubate the test PROTAC with HLM in phosphate buffer in the presence of the NADPH regenerating system at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent PROTAC at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the half-life (t½).
-
Visualizations
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A logical workflow for troubleshooting common issues in PROTAC development.
Caption: Experimental workflow for an in vitro metabolic stability assay.
References
Validation & Comparative
The Impact of Linker Composition on PROTAC Efficacy: A Comparative Guide to Tos-PEG1-O-CH2COOH and Alkyl Linkers
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act, where the linker connecting the target-binding and E3 ligase-recruiting moieties critically dictates the molecule's success. This guide provides an objective comparison of two common flexible linker types: short polyethylene glycol (PEG) linkers, exemplified by Tos-PEG1-O-CH2COOH, and simple alkyl chains. By examining their influence on physicochemical properties, ternary complex formation, and ultimately, degradation efficacy, this document aims to provide a data-supported framework for rational PROTAC design.
Core Principles: Hydrophilicity vs. Hydrophobicity
The fundamental difference between a short PEG linker and an alkyl linker lies in their polarity. PEG linkers, with their repeating ethylene glycol units, introduce hydrophilicity, which can enhance the solubility of the often large and hydrophobic PROTAC molecule.[1][2] In contrast, alkyl chains are hydrophobic, which can favor cell permeability through passive diffusion across the lipid bilayer of the cell membrane.[1][3]
Data Presentation: A Comparative Analysis
The following tables summarize the key differences and provide illustrative quantitative data on how linker composition can impact PROTAC performance.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | This compound (and similar short PEG linkers) | Alkyl Linkers | Rationale and References |
| Solubility | Generally higher | Generally lower | The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving aqueous solubility.[4] |
| Cell Permeability | Can be lower due to increased polarity, but the flexible nature may allow for conformations that shield polar surface area, aiding permeability. | Generally higher due to increased lipophilicity. | |
| Metabolic Stability | May be susceptible to oxidative metabolism. | Generally more stable to oxidative metabolism. | |
| Drug-like Properties | Can improve properties for molecules that are excessively lipophilic. | Can improve properties for molecules that are excessively polar. | The linker should be chosen to balance the overall physicochemical properties of the PROTAC. |
Table 2: Impact on PROTAC Efficacy
| Parameter | Short PEG Linker | Alkyl Linker | Illustrative Experimental Data and References |
| DC50 (Degradation Potency) | Highly dependent on the specific target and E3 ligase pair. Can be highly potent. | Highly dependent on the specific target and E3 ligase pair. Can be highly potent. | In a study on EGFR/HER2 degraders, extending an alkyl-based linker by a single ethylene glycol unit dramatically altered selectivity, abolishing HER2 degradation while maintaining EGFR degradation. This highlights the profound and often unpredictable impact of even minor linker modifications. |
| Dmax (Maximum Degradation) | Dependent on the formation of a productive ternary complex. | Dependent on the formation of a productive ternary complex. | For TBK1 degraders, linkers composed of alkyl and ether units required a minimum length of 12 atoms to observe degradation, with a 21-atom linker showing a Dmax of 96%. |
| Ternary Complex Formation | The flexibility and polarity of the linker influence the stability and conformation of the ternary complex. | The flexibility and hydrophobicity of the linker influence the stability and conformation of the ternary complex. | The crystal structure of the BRD4 degrader MZ1 in a ternary complex with VHL and BRD4-BD2 revealed that the PEG linker makes specific van der Waals and hydrogen bond interactions that contribute to complex stability. |
| Selectivity | Can be finely tuned by small changes in the PEG linker length. | Can be influenced by linker length and composition. | As mentioned above, the addition of a single PEG unit to a lapatinib-based PROTAC switched its selectivity from a dual EGFR/HER2 degrader to a selective EGFR degrader. |
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western Blot experimental workflow for PROTAC evaluation.
Caption: Logical relationships in linker selection for PROTACs.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and incubate on ice.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer and Laemmli sample buffer.
-
Boil the samples to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The membrane should also be probed with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Ternary Complex Formation Assays
Several biophysical techniques can be used to measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
1. Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI):
-
Principle: These techniques measure changes in the refractive index or light interference pattern upon binding of molecules to a sensor surface.
-
General Protocol:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip.
-
Flow a solution of the PROTAC over the sensor to measure binary binding.
-
To measure ternary complex formation, pre-incubate the PROTAC with the target protein and flow this mixture over the immobilized E3 ligase.
-
The binding and dissociation kinetics are monitored in real-time to determine association (ka), dissociation (kd) rates, and the dissociation constant (KD).
-
2. Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat released or absorbed during a binding event.
-
General Protocol:
-
Place a solution of one protein (e.g., the target protein) in the sample cell.
-
Titrate in a solution of the PROTAC pre-saturated with the other protein (the E3 ligase).
-
The heat changes upon each injection are measured to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Conclusion
The choice between a short PEG linker like this compound and a simple alkyl linker is a critical decision in PROTAC design that requires careful consideration of the overall molecular properties. While alkyl linkers may offer advantages in terms of synthetic simplicity and potentially higher cell permeability due to their hydrophobicity, PEG linkers can significantly improve the solubility and drug-like properties of highly lipophilic PROTACs. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and even subtle changes in linker composition can have profound effects on degradation efficacy and selectivity. Therefore, a systematic evaluation of a variety of linker types and lengths, using the experimental protocols outlined above, is essential for the successful development of potent and selective protein degraders.
References
In Vivo Stability of PROTACs: A Comparative Analysis of Tos-PEG1 and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Linker Performance Supported by Experimental Data
The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the overall pharmacokinetic profile of these heterobifunctional molecules. This guide provides a comparative analysis of the in vivo stability of PROTACs featuring a Tos-PEG1 linker against those with alternative linker chemistries, supported by experimental data.
The Influence of Linker Composition on In Vivo Stability
The choice of linker can significantly impact a PROTAC's absorption, distribution, metabolism, and excretion (ADME) properties. While flexible linkers like polyethylene glycol (PEG) can enhance solubility and cell permeability, they are often associated with reduced metabolic stability.[1][2] In contrast, more rigid linkers incorporating alkyl chains or cyclic structures like piperazine and piperidine can offer improved metabolic stability and prolonged in vivo half-life.[3][4]
Comparative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of PROTACs with Different Linkers in Mice
| PROTAC | Linker Type | Target Protein | Dose & Route | Cmax (nM) | Tmax (h) | AUC (µM·h) | t1/2 (h) | Clearance (mL/min/kg) | Reference |
| ARV-771 | Not Specified | BRD4 | 1 mg/kg IV | - | - | 0.70 | - | 24.0 | [5] |
| 10 mg/kg SC | 1,730 | 1.0 | 7.3 | - | - | ||||
| dBET1 | Not Specified | BRD4 | 50 mg/kg IP | 392 | 0.5 | 2.11 | 6.69 | - | |
| MZ1 | Not Specified | BRD4 | 5 mg/kg IV | - | - | 3.76 | 1.04 | 20.7% of liver blood flow | |
| 5 mg/kg SC | 2,070 | 0.5 | - | 2.95 | - | ||||
| Generic PROTAC | Alkyl (n=4) | BET | Not Specified | - | - | - | 2.25 | - | |
| Generic PROTAC | Alkyl (n=8) | BET | Not Specified | - | - | - | 0.30 | - |
Table 2: Pharmacokinetic Parameters of ARV-110 in Rodents
| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | 2 mg/kg IV | - | - | 4839 ± 415.5 | 2.14 ± 0.31 | - | |
| 5 mg/kg PO | 163.3 ± 46.20 | 4.0 ± 2.0 | 2906 ± 867.7 | 4.41 ± 1.00 | 23.83 ± 7.20 | ||
| Mouse | 2 mg/kg IV | - | - | 11055 ± 1893 | 3.84 ± 0.54 | - | |
| 5 mg/kg PO | 664.0 ± 204.4 | 2.0 ± 0.0 | 8378 ± 1515 | 4.19 ± 0.58 | 37.89 ± 6.86 |
Note: ARV-110 contains a rigid linker with piperidine and piperazine moieties.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a PROTAC in a murine model.
1. Animal Models:
-
Male CD-1 or BALB/c mice (8-12 weeks old) are commonly used.
-
Animals are housed in a controlled environment with access to standard diet and water ad libitum.
2. Compound Formulation and Administration:
-
Intravenous (IV): The PROTAC is typically formulated in a vehicle such as 5% DMSO, 10% Solutol HS 15, and 85% saline and administered as a bolus injection via the tail vein.
-
Oral (PO): The PROTAC is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage.
3. Blood Sampling:
-
Blood samples (approximately 30-50 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Serial bleeding from the submandibular or saphenous vein is performed.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 2,000 x g for 10 minutes at 4°C) to separate plasma.
-
Plasma is transferred to clean tubes and stored at -80°C until analysis.
5. Bioanalysis:
-
Plasma concentrations of the PROTAC are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
A standard curve is generated by spiking known concentrations of the PROTAC into blank plasma.
6. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin).
-
Key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life, are calculated.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol describes the quantification of target protein degradation in cultured cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes.
-
Clarify the lysate by centrifugation (e.g., at 14,000 x g for 15 minutes at 4°C).
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
5. Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
7. Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Simplified BRD4 signaling and PROTAC intervention.
Caption: Estrogen Receptor α signaling and PROTAC-mediated degradation.
Caption: Workflow for in vivo and in vitro stability assessment.
References
A Head-to-Head Battle of Leaving Groups in PEG Linkers: Tosyl vs. The Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and drug delivery, the choice of a leaving group in polyethylene glycol (PEG) linkers is a critical determinant of reaction efficiency and overall success. This guide provides an objective comparison of tosyl (Ts), a widely used leaving group, with its common alternatives—mesyl (Ms), nosyl (Ns), and tresyl (Tr)—supported by available experimental data and detailed methodologies.
The strategic activation of the terminal hydroxyl groups of PEG is a cornerstone of PEGylation, the process of attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs. This modification can enhance solubility, extend circulating half-life, and reduce the immunogenicity of therapeutic agents. The efficiency of the subsequent nucleophilic substitution reaction, where the activated PEG linker is conjugated to a target molecule, is heavily reliant on the nature of the leaving group. An ideal leaving group should be stable enough to allow for the isolation of the activated PEG but reactive enough to ensure high yields of the desired conjugate under mild conditions.
The Contenders: A Qualitative Overview
Sulfonate esters are the most common class of leaving groups employed for PEG activation. Their efficacy stems from the ability of the sulfonate anion to stabilize the negative charge that develops during the transition state of a nucleophilic substitution reaction.
-
Tosyl (p-toluenesulfonyl): The tosyl group is arguably the most common and well-established leaving group for PEG activation. It offers a good balance of reactivity and stability, making PEG-tosylates versatile reagents in bioconjugation. They are known to react efficiently with a variety of nucleophiles, including amines and thiols.[1][2]
-
Mesyl (methanesulfonyl): The mesyl group is structurally simpler than the tosyl group and is another excellent leaving group. In many applications, tosylates and mesylates are used interchangeably, exhibiting similar reactivity profiles.[3] The choice between the two often comes down to the specific reaction conditions and the preference of the researcher.
-
Nosyl (p-nitrobenzenesulfonyl): The nosyl group is a more reactive leaving group compared to tosyl. The presence of a strongly electron-withdrawing nitro group on the benzene ring further stabilizes the resulting anion, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack.[4] This enhanced reactivity can be advantageous for less reactive nucleophiles or when faster reaction times are desired.
-
Tresyl (2,2,2-trifluoroethanesulfonyl): The tresyl group is also a highly reactive leaving group due to the strong electron-withdrawing effect of the three fluorine atoms. This makes PEG-tresylates highly efficient for conjugation, particularly with amine nucleophiles.
Quantitative Comparison of Leaving Group Efficiency
Direct, head-to-head quantitative comparisons of these leaving groups specifically in the context of PEG linkers under identical experimental conditions are scarce in the published literature. However, data from analogous systems, such as the functionalization of other polymers, can provide valuable insights into their relative efficiencies.
A study on the sulfonylation of hydroxyl-terminated polyisobutylene (PIB-OH) provides a useful comparison between tosyl and nosyl groups. While not PEG, the principles of the substitution reaction are similar.
| Leaving Group | Reagent | Reaction Time (h) | Yield (%) | Reference |
| Tosyl (on PIB-OH) | Tosyl chloride | 7 | Quantitative | [4] |
| Nosyl (on PIB-OH) | Nosyl chloride | 7 | ~90% |
Note: The yields reported are for the activation step (formation of the sulfonate ester) and not the subsequent nucleophilic substitution. The study noted that nosylation was not as straightforward as tosylation under the tested conditions.
Tresyl > Nosyl > Tosyl ≈ Mesyl
This trend is based on the electron-withdrawing strength of the substituents on the sulfonyl group, which directly impacts the stability of the leaving anion.
Experimental Protocols for Comparative Analysis
To facilitate a direct and objective comparison of leaving group efficiency in PEG linkers, a standardized experimental protocol is essential. The following methodologies outline the key steps for activating PEG-OH and for monitoring the kinetics of the subsequent nucleophilic substitution reaction with an amine-containing molecule.
Protocol 1: Activation of PEG-OH with Sulfonyl Chlorides
This protocol describes the general procedure for the synthesis of PEG-tosylate, PEG-mesylate, PEG-nosylate, and PEG-tresylate.
Materials:
-
Poly(ethylene glycol) monomethyl ether (mPEG-OH)
-
Tosyl chloride (TsCl), Mesyl chloride (MsCl), Nosyl chloride (NsCl), or Tresyl chloride (TrCl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve mPEG-OH in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (or pyridine) to the solution.
-
Slowly add the respective sulfonyl chloride (TsCl, MsCl, NsCl, or TrCl) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Precipitate the product by adding the concentrated solution to cold anhydrous diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Characterize the product by ¹H NMR and FT-IR spectroscopy to confirm the presence of the sulfonate ester group and determine the degree of functionalization.
Protocol 2: Kinetic Analysis of Nucleophilic Substitution by HPLC
This protocol details a method for comparing the reaction rates of different PEG-sulfonates with a model amine nucleophile using High-Performance Liquid Chromatography (HPLC).
Materials:
-
PEG-tosylate, PEG-mesylate, PEG-nosylate, and PEG-tresylate (prepared as in Protocol 1)
-
Benzylamine (as a model amine nucleophile)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and a UV detector
-
Thermostatted autosampler
Procedure:
-
Prepare stock solutions of the PEG-sulfonates and benzylamine in the reaction buffer.
-
Equilibrate the HPLC system with the initial mobile phase conditions (e.g., a gradient of water/ACN with 0.1% TFA).
-
To initiate the reaction, mix the PEG-sulfonate solution with the benzylamine solution in a thermostatted vial at a defined temperature (e.g., 25 °C).
-
At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), inject an aliquot of the reaction mixture into the HPLC system.
-
Monitor the reaction by observing the decrease in the peak area of the starting PEG-sulfonate and the increase in the peak area of the PEG-amine product.
-
Calculate the percentage conversion at each time point.
-
Plot the concentration of the product versus time to determine the initial reaction rate for each leaving group.
Visualizing the Reaction Pathway
The activation of PEG-OH and its subsequent reaction with a nucleophile can be represented by a straightforward workflow.
Caption: General workflow for the two-step PEGylation process.
Logical Framework for Leaving Group Comparison
The choice of leaving group involves a trade-off between reactivity and stability. The following diagram illustrates the key considerations.
Caption: Decision framework for selecting a leaving group.
Conclusion
The selection of a leaving group for PEG linker activation is a critical decision that influences the efficiency of bioconjugation reactions.
-
Tosyl and mesyl groups are the workhorses of PEGylation, offering a reliable balance of reactivity and stability, making them suitable for a broad range of applications.
-
Nosyl groups provide a more reactive alternative, which can be beneficial for accelerating reaction times or for use with less reactive nucleophiles.
-
Tresyl groups are highly reactive and are particularly effective for rapid conjugation under mild conditions.
While direct quantitative comparisons in the context of PEG linkers are not extensively documented, the principles of physical organic chemistry, supported by data from analogous polymer systems, provide a strong framework for making an informed choice. For researchers embarking on new PEGylation projects, a preliminary screening of different leaving groups using the outlined experimental protocols is recommended to identify the optimal conditions for their specific application. This empirical approach will ensure the highest possible yields and the most efficient pathway to the desired bioconjugate.
References
Mass Spectrometry: The Gold Standard for Validating PROTAC Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful therapeutic modality for previously "undruggable" targets. The successful synthesis of these heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a target protein for degradation, is a critical first step in their development. Mass spectrometry (MS) has emerged as an indispensable and robust analytical tool for validating the synthesis and characterizing the functionality of PROTACs. This guide provides a comparative analysis of various MS techniques and other validation methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate analytical strategy.
Comparing Analytical Techniques for PROTAC Validation
A variety of analytical techniques can be employed to validate the synthesis and activity of PROTACs. While mass spectrometry offers unparalleled detail in molecular characterization, other biophysical and cell-based assays provide complementary information regarding binding kinetics, thermodynamics, and cellular efficacy. The choice of method depends on the specific information required at each stage of the PROTAC development pipeline.
| Technique | Information Provided | Resolution | Sensitivity | Throughput | Sample Requirements |
| Mass Spectrometry (MS) | Molecular weight confirmation, stoichiometry of complexes, post-translational modifications, protein degradation quantification.[1] | Low to moderate (for conformation) | High (femtomole to attomole)[1] | High | Low (µg of protein)[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure in solution, ligand binding sites, conformational dynamics, weak interactions.[1] | Atomic | Moderate (micromolar to millimolar)[1] | Low | High (mg of isotopically labeled protein) |
| X-ray Crystallography | High-resolution 3D structure of the ternary complex. | Atomic | N/A | Low | High (mg of pure, crystalline protein) |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binary and ternary complex formation (kon, koff), and dissociation constant (KD). | N/A | High | Medium | Immobilized protein, soluble analyte |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (KD, stoichiometry, ΔH, ΔS). | N/A | Moderate | Low | High (mg of pure protein) |
| HiBiT/NanoBRET Assay | Real-time, quantitative monitoring of protein degradation in live cells. | N/A | High | High | Genetically modified cells |
Mass Spectrometry Techniques for PROTAC Analysis
Mass spectrometry offers a suite of techniques applicable to different aspects of PROTAC validation, from confirming the molecular weight of the synthesized molecule to quantifying its effect on the proteome.
| MS Technique | Application in PROTAC Validation | Key Advantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Confirms molecular weight of the synthesized PROTAC, quantifies PROTAC levels in biological matrices for pharmacokinetic studies. | High sensitivity and specificity, suitable for complex mixtures. |
| Native Mass Spectrometry (nMS) | Directly detects the formation and stoichiometry of the non-covalent PROTAC-target-E3 ligase ternary complex. | Preserves non-covalent interactions, provides information on binding equilibrium and cooperativity. |
| High-Resolution Mass Spectrometry (e.g., Orbitrap, FT-ICR-MS) | Provides accurate mass measurements to confirm the elemental composition of the PROTAC and the stoichiometry of the ternary complex. | High mass accuracy and resolution. |
| MALDI-TOF Mass Spectrometry | Rapidly determines the molecular weight of intact proteins and peptides. Can be used for peptide mass fingerprinting to identify proteins. | Fast analysis time, high throughput. |
| Quantitative Proteomics (e.g., TMT-labeling, LFQ) | Globally quantifies changes in protein abundance in response to PROTAC treatment, confirming on-target degradation and identifying off-target effects. | Unbiased and comprehensive view of the proteome. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are foundational protocols for key mass spectrometry experiments in PROTAC validation.
Protocol 1: LC-MS/MS for PROTAC Molecular Weight Confirmation
Objective: To confirm the successful synthesis of the PROTAC by verifying its molecular weight.
Methodology:
-
Sample Preparation: Dissolve the synthesized PROTAC in a suitable solvent (e.g., DMSO) to a concentration of approximately 1 mg/mL. Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Chromatography: Inject the sample onto a liquid chromatography system equipped with a C18 column. Elute the PROTAC using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Analyze the eluent using a mass spectrometer operating in positive ion mode. Acquire full scan mass spectra over a relevant m/z range.
-
Data Analysis: Identify the peak corresponding to the PROTAC in the total ion chromatogram. Extract the mass spectrum for this peak and identify the [M+H]+ ion to confirm the molecular weight.
Protocol 2: Native Mass Spectrometry for Ternary Complex Detection
Objective: To directly observe the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase.
Methodology:
-
Sample Preparation: Purify the target protein and the E3 ligase complex. Mix the target protein, E3 ligase, and PROTAC in a suitable volatile buffer (e.g., ammonium acetate) at desired molar ratios. Incubate the mixture to allow for complex formation.
-
Mass Spectrometry: Introduce the sample into a mass spectrometer equipped with a nano-electrospray ionization (nESI) source. Use gentle instrument settings (e.g., low cone voltage, minimal collisional activation) to preserve non-covalent interactions.
-
Data Acquisition: Acquire mass spectra over a high m/z range to detect the large protein complexes.
-
Data Analysis: Deconvolute the raw data to determine the masses of the species present. Identify peaks corresponding to the individual proteins, binary complexes (PROTAC-target, PROTAC-E3), and the ternary complex (Target-PROTAC-E3).
Protocol 3: Quantitative Proteomics for On-Target and Off-Target Analysis
Objective: To assess the efficacy and selectivity of the PROTAC by quantifying changes in the cellular proteome.
Methodology:
-
Cell Culture and Treatment: Culture cells to a suitable confluency and treat them with the PROTAC at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Harvest the cells, lyse them, and extract the proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional): For multiplexed analysis, label the peptides with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software to identify and quantify the proteins. Identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls to determine on-target degradation and potential off-target effects.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental procedures.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: General workflow for MS-based validation of PROTACs.
References
Safety Operating Guide
Proper Disposal of Tos-PEG1-O-CH2COOH: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This guide provides detailed, step-by-step procedures for the proper disposal of Tos-PEG1-O-CH2COOH, a common reagent in drug development and other research applications. While specific safety data sheets (SDS) for this compound are not always readily available, established best practices for similar chemical classes provide a clear framework for its responsible management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate first aid measures in case of accidental exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Use common chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after handling the chemical.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust or vapors, wear a suitable respiratory mask.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give artificial respiration.
-
Skin Contact: In case of contact, wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.
Waste Segregation and Disposal Procedures
Proper segregation of waste is the first and most critical step in the disposal process. This compound waste should be categorized into solid and liquid waste streams.
Solid Waste Disposal:
-
Collection: All contaminated solid materials, such as weighing paper, absorbent pads, gloves, and other disposable labware, should be collected in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard symbols if required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials.
-
Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste container.
Liquid Waste Disposal:
-
Unused Reagent: If you have unreacted this compound in its original container that needs to be disposed of, it should be treated as chemical waste. Do not pour it down the drain.
-
Reaction Mixtures: For reaction mixtures containing this compound, the entire mixture should be collected as liquid chemical waste.
-
Cleaning Solvents: Any solvents used to clean glassware or equipment contaminated with this compound must be collected as hazardous liquid waste.
-
Container and Labeling: Use a dedicated, leak-proof container for liquid waste. Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and list all other components of the liquid mixture.
-
Storage and Disposal: Store the sealed liquid waste container in a secondary containment tray in a designated waste accumulation area. Contact your EHS department for pickup and disposal.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert substance such as vermiculite, dry sand, or earth.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated chemical waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
Key Data Summary
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. | General SDS for similar PEG compounds |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | General SDS for similar PEG compounds |
| First Aid | Move to fresh air (inhalation), wash with soap and water (skin), flush with water (eyes). | General SDS for similar PEG compounds |
| Spill Cleanup | Absorb with inert material, place in a chemical waste container. | General SDS for similar PEG compounds |
| Disposal | Collect in labeled hazardous waste containers; do not flush to sewer. | General SDS for similar PEG compounds |
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
